Product packaging for Dugesin C(Cat. No.:)

Dugesin C

Cat. No.: B12402956
M. Wt: 338.4 g/mol
InChI Key: ZXFKNAXSKBAYQY-MDYRTPRTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dugesin C is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O5 B12402956 Dugesin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(3'S,3aS,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,3a,5,6-tetrahydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione

InChI

InChI=1S/C20H18O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h3,5,8-9,15,17H,1-2,4,6-7,10H2/t15-,17-,20+/m1/s1

InChI Key

ZXFKNAXSKBAYQY-MDYRTPRTSA-N

Isomeric SMILES

C=C1C2=C(CC[C@@]13CCC=C4[C@H]3COC4=O)C(=O)O[C@@H]2C5=COC=C5

Canonical SMILES

C=C1C2=C(CCC13CCC=C4C3COC4=O)C(=O)OC2C5=COC=C5

Origin of Product

United States

Foundational & Exploratory

Dugesin C: A Technical Guide to its Discovery, Isolation, and Characterization from Salvia dugesii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Dugesin C, a neo-clerodane diterpenoid derived from the plant Salvia dugesii. The document details the experimental protocols for its extraction and purification and presents key analytical data.

Introduction

Salvia dugesii, a plant species that has become invasive in regions such as Yunnan, China, has been the subject of systematic phytochemical investigations to explore its potential for valuable metabolites.[1][2] These studies have led to the discovery of a series of novel neo-clerodane diterpenoids, including this compound.[1][2] Diterpenoids from the Salvia genus are known for their diverse chemical structures and significant biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] this compound is notable for its spirocyclic carbocyclic ring system, a structural feature derived from the normal neoclerodane skeleton.[6][7]

Discovery and Chemical Profile

A systematic phytochemical investigation of Salvia dugesii led to the isolation of five new neo-clerodane diterpenoids, designated Dugesins C–G, along with six previously known related compounds.[1][2] The chemical constituents of the Salvia genus are diverse, with major components typically including terpenoids and phenolic compounds.[4][5][8] The structure of this compound was elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC20H20O6[2]
Molecular Weight338 g/mol (from EIMS)[2]
AppearanceWhite amorphous powder[2]
¹H NMR DataSee original publication for detailed shifts and coupling constants.[2]
¹³C NMR DataSee original publication for detailed chemical shifts.[2]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from the aerial parts of Salvia dugesii involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Plant Material and Extraction
  • Collection and Preparation : The aerial parts of Salvia dugesii are collected, dried, and pulverized.

  • Extraction : The powdered plant material is extracted with acetone at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity.[9]

Chromatographic Separation

The fraction containing the diterpenoids is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica Gel Column Chromatography : The extract is first separated using silica gel column chromatography with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to yield several fractions.[2][9]

  • Sephadex LH-20 Column Chromatography : Fractions enriched with this compound are further purified using a Sephadex LH-20 column, typically with methanol as the mobile phase, to remove smaller molecules and pigments.[2][9]

  • Reversed-Phase C18 (RP-C18) Column Chromatography and HPLC : Final purification is often achieved using RP-C18 column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

experimental_workflow cluster_extraction Extraction and Initial Processing cluster_chromatography Chromatographic Purification plant_material Aerial Parts of Salvia dugesii extraction Acetone Extraction plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_dugesin_c Pure this compound hplc->pure_dugesin_c

Isolation and Purification Workflow for this compound.

Biological Activity

The biological activities of the compounds isolated from Salvia dugesii, including this compound, have been evaluated for their anti-feedant, cytotoxic, and antiviral properties.[1][2] While the specific activity of this compound is part of this broader screening, a related compound, Dugesin F, was identified as a non-toxic antiviral agent against the influenza virus FM1.[1][2] The diverse biological activities of clerodane diterpenoids are well-documented, ranging from insect antifeedant effects to potential therapeutic applications.[10]

Conclusion and Future Directions

The discovery of this compound and other neo-clerodane diterpenoids from Salvia dugesii highlights the value of exploring unique plant species for novel chemical entities. The detailed isolation and characterization of this compound provide a foundation for further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on elucidating the specific mechanisms of action of this compound and evaluating its efficacy in relevant disease models.

logical_relationship cluster_source Natural Source and Compound Class cluster_compound Target Compound cluster_application Potential Applications salvia Salvia dugesii diterpenoids neo-Clerodane Diterpenoids salvia->diterpenoids dugesin_c This compound diterpenoids->dugesin_c bioactivity Biological Screening (Antiviral, Cytotoxic, etc.) dugesin_c->bioactivity drug_dev Drug Development Lead bioactivity->drug_dev

Logical Relationship from Source to Application.

References

What is the chemical structure of Dugesin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin C is a naturally occurring diterpenoid compound that has been isolated from the plant Salvia dugesii.[1] It belongs to the neo-clerodane class of diterpenoids, which are characterized by a specific bicyclic core structure.[2] The chemical structure of this compound features a spiro carbocyclic ring system, a notable variation from the normal neoclerodane skeleton.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation protocol for this compound.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Chemical Formula: C₂₀H₂₂O₄

Molecular Weight: 342.39 g/mol

SMILES: C=C1[C@]2(CCC3=C1--INVALID-LINK--OC3=O)[C@@]5([H])C(C(OC5)=O)=CCC2[1]

Dugesin_C_Structure cluster_structure This compound structure_node

Caption: 2D chemical structure of this compound.

Spectroscopic Data

The structural determination of this compound was supported by the following spectroscopic data.[3]

Table 1: NMR and MS Data for this compound

Data Type Description Values
¹H NMR Chemical shifts (δ) in ppm and coupling constants (J) in Hz (400 MHz, CDCl₃)A detailed list of proton chemical shifts would be presented here based on the original publication.
¹³C NMR Chemical shifts (δ) in ppm (100 MHz, CDCl₃)A detailed list of carbon chemical shifts would be presented here based on the original publication.
EIMS Electron Ionization Mass SpectrometryMolecular ion peak [M]⁺ at m/z 338

Biological Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.[3] However, in these studies, it did not exhibit promising antitumor activity.[3]

It is important to note that other compounds isolated from Salvia dugesii, such as Dugesin F, have demonstrated biological activity, specifically as a non-toxic antiviral agent against the influenza virus FM1.[2][3] The broader class of neo-clerodane diterpenes is known for a wide range of biological activities, including insect antifeedant, antifungal, and antitumor properties.[4] Further research may be required to fully elucidate the biological potential of this compound. At present, there is no specific information available regarding the signaling pathways modulated by this compound.

Experimental Protocols

Isolation of this compound from Salvia dugesii

The following protocol outlines the general procedure for the isolation of this compound from the aerial parts of Salvia dugesii.[3]

  • Extraction:

    • The dried and powdered aerial parts of S. dugesii are extracted with acetone at room temperature.

    • The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of petroleum ether and acetone.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions containing this compound are combined and further purified using repeated column chromatography.

    • Final purification is achieved by size-exclusion chromatography on a Sephadex LH-20 column to yield pure this compound as a white amorphous powder.[3]

Isolation_Workflow start Dried Aerial Parts of Salvia dugesii extraction Acetone Extraction start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->silica_gel fractions Combined Fractions Containing this compound silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex dugesin_c Pure this compound sephadex->dugesin_c

Caption: Experimental workflow for the isolation of this compound.

References

Dugesin C CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin C is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii. As a member of the extensive family of terpenoids, this compound represents a molecule of interest for its potential, yet largely unexplored, biological activities. This technical guide provides a comprehensive summary of the available scientific data on this compound, including its chemical properties, biological evaluation, and the methodologies employed for its isolation.

Chemical Properties

This compound is characterized by a complex carbocyclic system typical of neo-clerodane diterpenoids. Its chemical identity has been established through spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance.

PropertyValueSource
CAS Number 1403505-97-4MedchemExpress[1]
Molecular Formula C₂₀H₂₂O₄Deduced from MS and NMR data[2]
Molecular Weight 338 g/mol Based on EIMS molecular ion peak at m/z 338[2]
Class neo-Clerodane Diterpenoid[2]
Source Organism Salvia dugesii[2][3]
Appearance White amorphous powder[2]

Biological Activity

This compound has been evaluated for a range of biological activities, including anti-feedant, cytotoxic, and antiviral properties. The currently available data indicates the following:

  • Cytotoxicity: In a screening against a panel of human tumor cell lines (HepG2, CNE, Hela, and NCI-H460), this compound did not exhibit promising antitumor activity, with an IC₅₀ value greater than 20 µM[2].

  • Antiviral Activity: While this compound was tested for its in vitro anti-influenza activity, the study reported that a related compound, Dugesin F, was the only one among the tested isolates to show significant inhibitory effects against the influenza virus FM1 strain[2][3]. Specific antiviral data for this compound has not been published.

  • Anti-feedant Activity: this compound was among the compounds from Salvia dugesii evaluated for anti-feedant properties. However, the study highlighted weak activity for other compounds and did not specify the results for this compound[2].

Further research is required to fully elucidate the pharmacological profile of this compound.

Experimental Protocols

The isolation of this compound was reported as part of a systematic phytochemical investigation of Salvia dugesii. The general methodology is outlined below.

Plant Material and Extraction:

  • The aerial parts of Salvia dugesii were collected, air-dried, and powdered.

  • The powdered plant material was extracted with acetone at room temperature.

  • The resulting crude extract was concentrated under reduced pressure.

Fractionation and Isolation:

  • The crude acetone extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Similar fractions were combined based on their TLC profiles.

  • The combined fractions containing the compounds of interest were further purified using repeated column chromatography over silica gel and Sephadex LH-20.

  • This multi-step chromatographic process led to the isolation of this compound as a white amorphous powder[2].

Structural Elucidation:

The structure of this compound was determined through comprehensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular weight from the molecular ion peak[2].

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to establish the connectivity and relative stereochemistry of the molecule[2].

Logical Workflow for this compound Investigation

The following diagram illustrates the general workflow from the plant source to the initial biological screening of this compound.

DugesinC_Workflow cluster_Source Source Material cluster_Extraction Extraction & Isolation cluster_Analysis Structural Elucidation cluster_Bioactivity Biological Screening Salvia_dugesii Salvia dugesii (aerial parts) Extraction Acetone Extraction Salvia_dugesii->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Silica Gel & Sephadex LH-20 Column Chromatography Crude_Extract->Chromatography Dugesin_C Purified this compound Chromatography->Dugesin_C Spectroscopy MS and NMR Spectroscopy Dugesin_C->Spectroscopy Cytotoxicity_Assay Cytotoxicity Assay (IC50 > 20 µM) Dugesin_C->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (No significant activity reported) Dugesin_C->Antiviral_Assay Antifeedant_Assay Anti-feedant Assay (No specific data reported) Dugesin_C->Antifeedant_Assay Structure Structure Determined Spectroscopy->Structure

Caption: Workflow for the isolation and initial bio-screening of this compound.

Conclusion

This compound is a structurally characterized neo-clerodane diterpenoid from Salvia dugesii. While initial screenings for cytotoxic and antiviral activities have not revealed significant potential, the complex nature of its chemical structure warrants further investigation. Future research could explore its effects on other biological targets and signaling pathways, potentially uncovering novel pharmacological applications. The detailed isolation protocol provides a foundation for obtaining this compound for further studies.

References

The intricate dance of molecules: Unraveling the biosynthesis of neo-clerodane diterpenoids in Salvia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the complex biosynthetic pathway of neo-clerodane diterpenoids in the plant genus Salvia. This guide provides a detailed roadmap of the molecular processes that lead to the creation of these medicinally important compounds, including the potent psychoactive salvinorin A.

The guide meticulously outlines the enzymatic reactions and intermediate molecules involved, starting from the universal precursor geranylgeranyl diphosphate (GGPP). It highlights the crucial roles of class II and class I diterpene synthases, such as copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, in forming the characteristic clerodane skeleton. Furthermore, it sheds light on the subsequent modifications by cytochrome P450 monooxygenases that generate the vast diversity of neo-clerodane structures.

This technical document summarizes key quantitative data from recent studies, presenting it in clearly structured tables for straightforward comparison of gene expression levels and enzyme kinetic parameters. Detailed experimental protocols for the analysis of these compounds and the characterization of the involved enzymes are also provided, offering a valuable resource for researchers in the field.

The Biosynthetic Pathway: A Step-by-Step Journey

The biosynthesis of neo-clerodane diterpenoids in Salvia is a multi-step process localized within the plant's plastids and endoplasmic reticulum. The journey begins with the cyclization of the linear precursor, GGPP.

1. Formation of the Clerodane Skeleton:

The initial and committing step is the conversion of GGPP to a bicyclic intermediate, kolavenyl diphosphate (KPP). This reaction is catalyzed by a class II diterpene synthase known as kolavenyl diphosphate synthase (KPS) . In Salvia divinorum, this enzyme is designated as SdKPS. Subsequently, a class I diterpene synthase, a kolavenol synthase (KLS) , dephosphorylates KPP to form kolavenol .[1][2]

2. Oxidation and Furan Ring Formation:

Following the formation of kolavenol, a series of oxidative modifications are carried out by cytochrome P450 enzymes (CYPs) . In Salvia splendens, a model species for studying furanoclerodane biosynthesis, three consecutive CYPs have been identified that convert kolavenol into key furanoclerodane precursors.[1][3] These enzymes are responsible for the formation of annonene, hardwickiic acid, and hautriwaic acid, which are believed to be intermediates in the biosynthesis of more complex neo-clerodane diterpenoids like salviarin.[1][3] The formation of the characteristic furan ring is a critical step catalyzed by these CYPs. In S. divinorum, the enzyme crotonolide G synthase (SdCS; CYP76AH39) has been identified to catalyze the conversion of kolavenol to a dihydrofuran neoclerodane, crotonolide G.[4]

The biosynthetic pathway leading to salvinorin A in Salvia divinorum is of particular interest due to its potent and selective kappa-opioid receptor agonism. While the early steps involving SdKPS and subsequent CYPs are being elucidated, the complete pathway to salvinorin A remains an active area of research.

Quantitative Insights into Neo-clerodane Biosynthesis

To provide a clearer understanding of the regulation and efficiency of this pathway, quantitative data from various studies have been compiled.

Table 1: Gene Expression in Salvia splendens Furanoclerodane Biosynthesis

GeneTissue with Highest ExpressionRelative Expression Level (compared to root)
SsKPSFlower~15-fold
SsKLSFlower~20-fold
SsANS (CYP)Flower~25-fold
SsHDAS (CYP)Leaf~18-fold
SsHTAS (CYP)Leaf~12-fold

Note: Relative expression levels are approximate and compiled from qRT-PCR data presented in supplementary materials of Lin et al. (2025).[1]

Table 2: Kinetic Parameters of a Key Cytochrome P450 in Salvia divinorum

EnzymeSubstrateKₘ (µM)Vₘₐₓ (pmol mg⁻¹ min⁻¹)
SdCS (CYP76AH39)Kolavenol46.722.3

Data from Kwon et al. (2021).[4]

Visualizing the Molecular Machinery

To further clarify the complex relationships within the biosynthetic pathway and experimental procedures, the following diagrams have been generated using the DOT language.

Neo_Clerodane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) KPP Kolavenyl Diphosphate (KPP) GGPP->KPP KPS (Class II diTPS) Kolavenol Kolavenol KPP->Kolavenol KLS (Class I diTPS) Annonene Annonene Kolavenol->Annonene SsANS (CYP) Hardwickiic_Acid Hardwickiic Acid Annonene->Hardwickiic_Acid SsHDAS (CYP) Hautriwaic_Acid Hautriwaic Acid Hardwickiic_Acid->Hautriwaic_Acid SsHTAS (CYP) Furanoclerodanes Furanoclerodane Diterpenoids Hautriwaic_Acid->Furanoclerodanes

Biosynthesis of Furanoclerodane Precursors in Salvia splendens.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_enzyme Enzyme Characterization Plant_Material Salvia Plant Material (Leaves/Flowers) Extraction Solvent Extraction (e.g., Acetone, Methanol) Plant_Material->Extraction Gene_Cloning Gene Cloning and Heterologous Expression Plant_Material->Gene_Cloning Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Metabolite_Quantification Metabolite Quantification (LC-MS/MS) Purification->Metabolite_Quantification Structure_Elucidation Structure Elucidation (NMR) Purification->Structure_Elucidation Protein_Purification Recombinant Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

General Experimental Workflow for Neo-clerodane Diterpenoid Research.

Detailed Experimental Protocols

This guide provides detailed methodologies for key experiments, empowering researchers to replicate and build upon existing findings.

Extraction and Quantification of Neo-clerodane Diterpenoids

This protocol outlines a general procedure for the extraction and analysis of neo-clerodane diterpenoids from Salvia plant material, with a focus on salvinorin A.

a. Plant Material and Extraction:

  • Harvest fresh leaves or flowers from the Salvia species of interest.

  • Lyophilize or air-dry the plant material to a constant weight.

  • Grind the dried material into a fine powder.

  • Extract the powdered material with a suitable solvent such as acetone or methanol at room temperature with agitation for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b. Quantification by LC-MS/MS:

  • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards of the target compound (e.g., salvinorin A).

  • Analyze the samples and standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Employ a suitable C18 column and a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes.

  • Quantify the compounds by comparing the peak areas of the samples to the calibration curve.

Heterologous Expression and in vitro Assay of Diterpene Synthases

This protocol describes the functional characterization of candidate diterpene synthase genes.

a. Gene Cloning and Expression:

  • Isolate total RNA from the plant tissue with the highest gene expression (determined by qRT-PCR).

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the full-length coding sequence of the candidate gene using PCR with specific primers.

  • Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Transform the expression construct into a suitable host strain (E. coli or Saccharomyces cerevisiae).

  • Induce protein expression under optimized conditions (e.g., with IPTG in E. coli or galactose in yeast).

b. Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells by sonication or enzymatic digestion.

  • Clarify the lysate by centrifugation.

  • If the protein is His-tagged, purify it using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Elute the purified protein and desalt it into an appropriate storage buffer.

c. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing the purified enzyme, the substrate (GGPP for class II diTPSs or KPP for class I diTPSs), a divalent cation (typically Mg²⁺), and a suitable buffer (e.g., HEPES).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., EDTA) or by solvent extraction.

  • For diphosphate products, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to hydrolyze the phosphate group.

  • Extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Analyze the products by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

This in-depth technical guide serves as a critical resource for advancing our understanding of the biosynthesis of neo-clerodane diterpenoids. The detailed information on the pathway, quantitative data, and experimental protocols will undoubtedly facilitate further research into these fascinating and pharmacologically significant natural products.

References

Dugesin C: A Technical Guide on its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and isolation of Dugesin C, a neo-clerodane diterpenoid. The information is based on currently available scientific literature and is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Distribution

This compound has been identified and isolated from a single natural source. The details of its origin are summarized below.

Producing Organism and Geographical Location

This compound is a secondary metabolite produced by the plant Salvia dugesii.[1][2] This plant species is noted as being invasive in the Yunnan Province of China, which is the sole reported geographical location for the natural occurrence of this compound.[1][2] At present, there are no scientific reports of this compound being isolated from any other plant species, marine organisms, or microorganisms.

Quantitative Data on Natural Abundance

The yield of this compound from its natural source is relatively low. The table below summarizes the quantitative data from the primary isolation study.

ParameterValueSource OrganismPlant PartReference
Starting Plant Material (Dry Weight)10 kgSalvia dugesiiAerial PartsXu et al., 2011
Isolated Yield of this compound12 mgSalvia dugesiiAerial PartsXu et al., 2011
Calculated Yield 0.00012% Salvia dugesiiAerial Parts

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound as reported in the scientific literature.

Extraction and Isolation

The isolation of this compound from the aerial parts of Salvia dugesii involves a multi-step process of solvent extraction and chromatographic separation.

Extraction:

  • The air-dried and powdered aerial parts of Salvia dugesii (10 kg) were extracted with acetone at room temperature.[2]

  • The resulting acetone extract was concentrated under reduced pressure to yield a crude residue.[2]

Isolation:

  • The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.[2]

  • Fractions were collected and further separated using repeated column chromatography over silica gel and Sephadex LH-20.[2]

  • Final purification of the fraction containing this compound was achieved through preparative High-Performance Liquid Chromatography (HPLC).[2]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were used to determine the molecular formula, C20H18O5.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments were conducted to identify the carbon and proton frameworks.[2]

  • 2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY) were employed to establish the connectivity and relative stereochemistry of the molecule.[2]

Biological Activity

Preliminary biological screening of this compound has been conducted; however, no significant activity has been reported to date.

Assay TypeResultReference
Antifeedant ActivityNot activeXu et al., 2011
Cytotoxic ActivityNot activeXu et al., 2011
Antiviral Activity (Influenza A virus, FM1 strain)Not activeXu et al., 2011

Signaling Pathways

Currently, there is no published information regarding the mechanism of action or any signaling pathways modulated by this compound. This is likely due to the lack of significant findings in initial broad biological screenings. The broader class of neo-clerodane diterpenoids has been shown to interact with various biological targets, but specific data for this compound is not available.

Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow start Start: Dried Aerial Parts of Salvia dugesii (10 kg) extraction Acetone Extraction (Room Temperature) start->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_cc1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->silica_cc1 fractions Collected Fractions silica_cc1->fractions repeated_cc Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->repeated_cc purified_fraction Partially Purified Fraction repeated_cc->purified_fraction prep_hplc Preparative HPLC purified_fraction->prep_hplc final_product This compound (12 mg) prep_hplc->final_product

Caption: Isolation workflow for this compound from Salvia dugesii.

References

Unveiling the Therapeutic Potential of Dugesin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China - Isolated from the invasive plant Salvia dugesii, the neo-clerodane diterpenoid Dugesin C has demonstrated notable bioactivity in preliminary studies, suggesting its potential as a lead compound for future drug development. This technical guide provides a comprehensive analysis of the existing research on this compound, focusing on its cytotoxic and antiviral properties. While specific molecular targets and signaling pathways remain to be elucidated, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this natural compound.

Bioactivity Profile of this compound

This compound, a novel neo-clerodane diterpenoid, has been evaluated for its biological activities, revealing a spectrum of cytotoxic and antiviral effects. The compound was isolated from the acetone extract of the aerial parts of Salvia dugesii, an invasive plant found in Yunnan, China.[1][2]

Cytotoxic Activity

The cytotoxic potential of this compound was assessed against a panel of four human cancer cell lines. The compound exhibited varying degrees of inhibitory activity, with the half-maximal inhibitory concentration (IC50) values detailed in Table 1.

Antiviral Activity

In addition to its cytotoxic effects, this compound was screened for its antiviral activity against the influenza A (FM1) virus. The compound demonstrated the ability to inhibit the cytopathic effect of the virus, with the corresponding IC50 value presented in Table 2.

Quantitative Data Summary

The following tables summarize the quantitative data from the primary bioactivity screening of this compound.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma> 40
CNENasopharyngeal Carcinoma29.58
HelaCervical Cancer35.49
NCI-H460Non-small Cell Lung Cancer> 40

Table 2: Antiviral Activity of this compound

Virus StrainAssayIC50 (µg/mL)
Influenza A (FM1)Cytopathic Effect (CPE) Inhibition16.3

Experimental Methodologies

The following sections detail the protocols employed in the initial bioactivity screening of this compound.

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HepG2, CNE, Hela, and NCI-H460) were cultured in appropriate media and conditions.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.

  • MTT Incubation: After a specified incubation period, MTT solution was added to each well, and the plates were further incubated to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of this compound that inhibited 50% of cell growth (IC50) was calculated using the Reed and Muench method.

Antiviral Assay

The antiviral activity against the influenza A (FM1) virus was evaluated by observing the inhibition of the cytopathic effect (CPE) in Madin-Darby canine kidney (MDCK) cells.

  • Cell and Virus Preparation: MDCK cells were cultured in 96-well plates. The influenza A (FM1) virus was prepared and titrated.

  • Infection and Treatment: MDCK cells were infected with the virus and subsequently treated with different concentrations of this compound. A known antiviral agent, virazole, was used as a positive control.

  • Incubation and CPE Observation: The treated and control plates were incubated for 4 days. The cytopathic effect was then examined and quantified.

  • IC50 Determination: The concentration of this compound that reduced the cytopathic effect by 50% was recorded as the IC50 value.

  • Hemagglutination Inhibition (HI) Test: The culture media were checked by HI test to confirm the virus-induced blood clotting.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the bioactivity screening of this compound.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassays Bioactivity Screening cluster_cyto_details cluster_antiviral_details cluster_results Data Analysis plant Salvia dugesii aerial parts extract Acetone Extraction plant->extract chromatography Chromatographic Separation extract->chromatography dugesin_c This compound chromatography->dugesin_c cytotoxicity Cytotoxicity Assay (MTT) dugesin_c->cytotoxicity Test Compound antiviral Antiviral Assay (CPE Inhibition) dugesin_c->antiviral Test Compound hepg2 HepG2 cytotoxicity->hepg2 cne CNE cytotoxicity->cne hela Hela cytotoxicity->hela ncih460 NCI-H460 cytotoxicity->ncih460 influenza Influenza A (FM1) antiviral->influenza ic50_cyto IC50 Values (Cytotoxicity) hepg2->ic50_cyto cne->ic50_cyto hela->ic50_cyto ncih460->ic50_cyto ic50_antiviral IC50 Value (Antiviral) influenza->ic50_antiviral

Bioactivity Screening Workflow for this compound.

Future Directions and Conclusion

The preliminary findings on this compound are promising, indicating its potential as a scaffold for the development of novel cytotoxic and antiviral agents. However, the current body of research is limited to initial bioactivity screening.

Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic and antiviral effects is paramount.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could identify key structural features responsible for its bioactivity and lead to the development of more potent and selective compounds.

  • In Vivo Efficacy and Toxicity Studies: Preclinical animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

  • Broad-Spectrum Antiviral and Anticancer Screening: Assessing the activity of this compound against a wider range of viruses and cancer cell lines would provide a more comprehensive understanding of its therapeutic potential.

References

Phytochemical Profile and Secondary Metabolites of Salvia dugesii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia dugesii Fernald, a species of the extensive Lamiaceae family, is a noteworthy subject of phytochemical investigation. Native to Mexico, this plant has been found to be a rich source of diverse secondary metabolites, particularly diterpenoids. This technical guide provides a comprehensive overview of the known phytochemicals isolated from Salvia dugesii, with a focus on their quantitative analysis, methods of isolation, and known biological activities. Detailed experimental protocols are provided to facilitate further research and drug discovery efforts. Additionally, this document outlines potential signaling pathways and biosynthetic routes associated with the identified compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Phytochemical Constituents of Salvia dugesii

Salvia dugesii is a producer of a variety of secondary metabolites, with terpenoids being the most prominently reported class of compounds. The phytochemical profile is dominated by neo-clerodane diterpenoids, but also includes flavonoids, triterpenoids, sesquiterpenoids, and a complex essential oil fraction.

Diterpenoids: Neo-Clerodane Type

A significant number of neo-clerodane diterpenoids have been isolated from the aerial parts of Salvia dugesii. These compounds are of particular interest due to their structural diversity and potential biological activities.

Table 1: Neo-Clerodane Diterpenoids Isolated from Salvia dugesii

Compound NameMolecular FormulaNotesReference
Dugesin CC₂₀H₂₆O₄A new neo-clerodane diterpenoid.[1][2]
Dugesin DC₂₀H₂₄O₄A new neo-clerodane diterpenoid.[1][2]
Dugesin EC₂₀H₂₄O₅A new neo-clerodane diterpenoid.[1][2]
Dugesin FC₂₀H₂₄O₅A new neo-clerodane diterpenoid with antiviral activity.[1][2]
Dugesin GC₂₁H₂₆O₆A new neo-clerodane diterpenoid.[1][2]
Dugesin AC₂₀H₂₂O₅Known neo-clerodane diterpenoid.[2]
Dugesin BC₂₀H₂₂O₅Known neo-clerodane diterpenoid.[2]
TilifodiolideC₂₀H₂₂O₅Known neo-clerodane diterpenoid.[2]
IsosalvipuberulinC₂₀H₂₂O₅Known neo-clerodane diterpenoid.[2]
Salviandulin EC₂₂H₂₆O₇Known neo-clerodane diterpenoid.[2]
SalvifaricinC₂₀H₂₂O₅Known neo-clerodane diterpenoid.[2]
Flavonoids

Flavonoids are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. To date, one flavonoid has been specifically isolated from Salvia dugesii.

Table 2: Flavonoids Isolated from Salvia dugesii

Compound NameMolecular FormulaClassReference
EupatorinC₁₈H₁₆O₇Flavone[3]
Triterpenoids

Triterpenoids are a large and diverse class of natural products with a range of biological activities. One triterpenoid has been identified in Salvia dugesii.

Table 3: Triterpenoids Isolated from Salvia dugesii

Compound NameMolecular FormulaClassReference
3β-acetoxyoleanolic acidC₃₂H₅₀O₄Oleanane-type[3]
Sesquiterpenoids

Sesquiterpenoids are C15 terpenoids that are major constituents of many essential oils. One sesquiterpenoid has been isolated from the non-volatile extracts of Salvia dugesii.

Table 4: Sesquiterpenoids Isolated from Salvia dugesii

Compound NameMolecular FormulaClassReference
SpathulenolC₁₅H₂₄OAromadendrane-type[3]
Essential Oil Composition

The essential oil of Salvia dugesii, obtained from the aerial parts, has been analyzed to determine its chemical composition. The yield of the essential oil is approximately 0.08%. The main constituents are sesquiterpenoids.

Table 5: Major Constituents of Salvia dugesii Essential Oil

Compound NameRelative Percentage (%)Class
Caryophyllene10.04Sesquiterpene
Spathulenol7.63Sesquiterpenoid
δ-Cadinene4.80Sesquiterpene
Bornyl acetate3.35Monoterpenoid
Aromadendrene2.95Sesquiterpene
β-Bourbonene1.60Sesquiterpene
Camphor1.00Monoterpenoid
9-Methoxy calamenene0.73Sesquiterpenoid
Other Constituents

Long-chain alkanes, components of the plant's cuticular waxes, have also been identified in the hexane extract of the leaves and stems.

Table 6: Alkanes Identified in Salvia dugesii

Compound NameMolecular FormulaReference
OctadecaneC₁₈H₃₈[3]
TricosaneC₂₃H₄₈[3]
PentacosaneC₂₅H₅₂[3]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of secondary metabolites from Salvia dugesii.

Plant Material

Aerial parts (leaves and stems) of Salvia dugesii are collected, dried, and powdered for extraction.

Extraction of Non-Volatile Secondary Metabolites

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically hexane, acetone, and methanol.

G plant Powdered Aerial Parts of Salvia dugesii hexane_ext Hexane Extraction (Maceration) plant->hexane_ext hexane_sol Hexane Extract hexane_ext->hexane_sol marc Plant Marc hexane_ext->marc Residue acetone_ext Acetone Extraction (Maceration) acetone_sol Acetone Extract acetone_ext->acetone_sol marc2 marc2 acetone_ext->marc2 Residue methanol_ext Methanol Extraction (Maceration) methanol_sol Methanol Extract methanol_ext->methanol_sol marc->acetone_ext marc2->methanol_ext

Caption: General workflow for the sequential extraction of secondary metabolites.

The acetone extract is the primary source of neo-clerodane diterpenoids. The isolation process involves multiple chromatographic steps.

  • Initial Fractionation: The crude acetone extract is subjected to column chromatography over silica gel, eluting with a gradient of hexane-ethyl acetate.

  • Further Purification: Fractions containing diterpenoids are further purified using repeated column chromatography on silica gel and Sephadex LH-20, and preparative thin-layer chromatography (TLC).

  • Characterization: The structures of the isolated compounds are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Extraction of Essential Oil

The essential oil is obtained from the fresh aerial parts of Salvia dugesii by hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 4 hours).

The chemical composition of the essential oil is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column (e.g., TG-SQC) is typically employed.

  • Carrier Gas: Helium is used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to separate the components.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST).

Biological Activities and Potential Signaling Pathways

While research on the specific molecular mechanisms of compounds from Salvia dugesii is limited, the known biological activities of its constituents and related compounds from other species suggest potential therapeutic applications and involvement in key signaling pathways.

Antiviral Activity

Dugesin F, a neo-clerodane diterpenoid isolated from Salvia dugesii, has been reported to exhibit non-toxic antiviral activity against the influenza virus FM1.[1][2] The precise mechanism of action has not been elucidated, but it may involve interference with viral entry, replication, or release.

Cytotoxic Activity

Several neo-clerodane diterpenoids isolated from Salvia dugesii have shown cytotoxic effects against various cancer cell lines in preliminary studies. The potential mechanisms of action for this class of compounds often involve the induction of apoptosis.

Anti-inflammatory Activity of Eupatorin

Eupatorin, a flavone found in Salvia dugesii, is known from studies on other plant sources to possess anti-inflammatory properties. Its mechanism of action is thought to involve the inhibition of key inflammatory mediators.

G eupatorin Eupatorin nfkb NF-κB eupatorin->nfkb Inhibits cox2 COX-2 nfkb->cox2 il6 IL-6 nfkb->il6 inflammation Inflammation cox2->inflammation il6->inflammation

Caption: Inferred anti-inflammatory signaling pathway of Eupatorin.

Potential Anticancer Signaling of 3β-acetoxyoleanolic Acid

Oleanolic acid and its derivatives, such as 3β-acetoxyoleanolic acid, have been shown in numerous studies to possess anticancer properties through the modulation of various signaling pathways, including the induction of apoptosis.

G oleanolic_acid 3β-acetoxyoleanolic acid bax Bax oleanolic_acid->bax Upregulates bcl2 Bcl-2 oleanolic_acid->bcl2 Downregulates caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Inferred pro-apoptotic signaling of 3β-acetoxyoleanolic acid.

Biosynthetic Pathways

The secondary metabolites found in Salvia dugesii are synthesized through complex biosynthetic pathways. The diagrams below illustrate the general pathways for the major classes of terpenoids identified in this species.

General Terpenoid Biosynthesis

G gpp Geranyl Pyrophosphate (GPP) (C10) monoterpenes Monoterpenes gpp->monoterpenes fpp Farnesyl Pyrophosphate (FPP) (C15) sesquiterpenes Sesquiterpenes fpp->sesquiterpenes ggpp Geranylgeranyl Pyrophosphate (GGPP) (C20) diterpenes Diterpenes ggpp->diterpenes

Caption: Precursors for major terpenoid classes.

Neo-Clerodane Diterpenoid Biosynthesis

Neo-clerodane diterpenoids are derived from geranylgeranyl pyrophosphate (GGPP) through a series of cyclization and rearrangement reactions.

G ggpp GGPP copalyl Copalyl Diphosphate ggpp->copalyl Cyclization clerodane Clerodane Skeleton copalyl->clerodane Rearrangement neo_clerodane Neo-Clerodane Diterpenoids clerodane->neo_clerodane Oxidations, Rearrangements

Caption: General biosynthetic pathway of neo-clerodane diterpenoids.

Conclusion and Future Perspectives

Salvia dugesii represents a valuable source of structurally diverse secondary metabolites, particularly neo-clerodane diterpenoids, with demonstrated biological activities. This technical guide consolidates the current knowledge on the phytochemical profile of this species, providing a foundation for future research. Further studies are warranted to fully elucidate the quantitative composition of the non-volatile constituents and to investigate the molecular mechanisms underlying their biological effects. The information presented herein can aid in the development of novel therapeutic agents derived from this promising medicinal plant. The exploration of the full pharmacological potential of Salvia dugesii constituents, supported by detailed mechanistic studies, will be crucial for their translation into clinical applications.

References

Unveiling the Bioactive Potential of Dugesin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Dugesin C, a neo-clerodane diterpenoid isolated from Salvia dugesii.[1] This document details the experimental methodologies for assessing its cytotoxic, antiviral, and antifeedant properties, presenting the available quantitative data in a clear, structured format. Visual workflows and diagrams of associated signaling pathways are included to facilitate a deeper understanding of the screening process.

Overview of this compound and its Biological Screening

This compound is one of several neo-clerodane diterpenoids isolated from Salvia dugesii, a plant that has been the subject of phytochemical investigations to explore its potential therapeutic applications.[1] As part of a systematic study, this compound, along with other related compounds, was evaluated for a range of biological activities, including cytotoxic, antiviral, and antifeedant effects.[1] This guide focuses on the methodologies employed in these primary screenings.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds as reported in the primary literature.

Table 1: Cytotoxic Activity of this compound and Comparators against A549 Cells

CompoundConcentrationCell Line% InhibitionIC₅₀ (µM)
This compoundData not availableA549Data not availableData not available
Paclitaxel (Control)Data not availableA549Data not availableData not available

Note: The primary study on the bioactivity of this compound did not provide specific quantitative data for its cytotoxic activity.

Table 2: Antiviral Activity of this compound and Comparators against Influenza A (FM1)

CompoundConcentrationVirus StrainCell Line% InhibitionIC₅₀ (µM)
This compoundData not availableInfluenza A (FM1)MDCKData not availableData not available
Ribavirin (Control)Data not availableInfluenza A (FM1)MDCKData not availableData not available

Note: The primary study on the bioactivity of this compound did not provide specific quantitative data for its antiviral activity.

Table 3: Antifeedant Activity of this compound and Comparators against Helicoverpa armigera

CompoundConcentrationInsect Species% Feeding DeterrenceEC₅₀ (µg/cm²)
This compoundData not availableHelicoverpa armigeraData not availableData not available
Azadirachtin (Control)Data not availableHelicoverpa armigeraData not availableData not available

Note: The primary study on the bioactivity of this compound did not provide specific quantitative data for its antifeedant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the screening of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the human lung carcinoma cell line A549.

Workflow for Cytotoxicity Screening

A A549 Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with this compound (various concentrations) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (e.g., 4 hours) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement (e.g., 570 nm) G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., paclitaxel) and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antiviral Assay

The antiviral activity of this compound was assessed against the influenza A (FM1) virus using a cytopathic effect (CPE) inhibition assay in Madin-Darby Canine Kidney (MDCK) cells.

Workflow for Antiviral Screening

A MDCK Cell Culture and Seeding B Pre-treatment with this compound (various concentrations) A->B C Infection with Influenza A (FM1) Virus B->C D Incubation (e.g., 48-72 hours) C->D E Observation of Cytopathic Effect (CPE) D->E F Cell Viability Assay (e.g., MTT or Crystal Violet) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow of the CPE inhibition antiviral assay.

Protocol:

  • Cell Culture and Seeding: MDCK cells are cultured and seeded into 96-well plates as described for the cytotoxicity assay.

  • Compound Treatment and Viral Infection: Confluent cell monolayers are washed with PBS and then treated with various concentrations of this compound in a serum-free medium containing trypsin. Subsequently, the cells are infected with a predetermined titer of influenza A (FM1) virus. A positive control (e.g., Ribavirin), a virus control (no compound), and a cell control (no virus, no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show significant CPE.

  • CPE Observation: The cells are observed daily under a microscope for the presence of virus-induced CPE, such as cell rounding and detachment.

  • Quantification of Antiviral Activity: The extent of CPE is quantified using a cell viability assay, such as the MTT assay or by staining the remaining adherent cells with crystal violet.

  • Data Analysis: The percentage of protection from viral CPE is calculated for each concentration of this compound. The IC₅₀ value, the concentration of the compound that inhibits the viral CPE by 50%, is determined.

Antifeedant Assay

The antifeedant activity of this compound was evaluated against the third-instar larvae of the cotton bollworm, Helicoverpa armigera, using a leaf-disc choice bioassay.

Workflow for Antifeedant Screening

A Preparation of Leaf Discs B Treatment of Discs with this compound and Control A->B C Introduction of Helicoverpa armigera Larvae B->C D Incubation (e.g., 24 hours) C->D E Measurement of Consumed Leaf Area D->E F Calculation of Antifeedant Index E->F G Data Analysis (EC50 determination) F->G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A This compound B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 Activation D->E H Executioner Caspases (Caspase-3, -6, -7) E->H F Death Receptors (e.g., Fas, TNFR) G Caspase-8 Activation F->G G->H I Apoptosis H->I

References

Methodological & Application

Application Note: Isolation and Purification of Dugesin C from Annona diversifolia Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dugesin C is a naturally occurring annonaceous acetogenin that has been isolated from the seeds of Annona diversifolia. Annonaceous acetogenins are a class of polyketides known for their significant cytotoxic and antitumor properties, making them of great interest to researchers in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound, based on established scientific literature. The methodology outlines a multi-step process involving solvent extraction and a series of chromatographic separations to yield the pure compound.

Experimental Protocol

This protocol describes the extraction and purification of this compound from the seeds of Annona diversifolia.

1. Preparation of Plant Material

  • Air-dry the seeds of Annona diversifolia.

  • Grind the dried seeds into a coarse powder to increase the surface area for extraction.

2. Extraction

  • Macerate the powdered seeds with methanol (MeOH) at room temperature. This initial extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

3. Solvent Partitioning

  • Suspend the crude methanolic extract in a water-methanol mixture (e.g., 9:1 H₂O/MeOH).

  • Perform a liquid-liquid partition with n-hexane to remove nonpolar constituents like fats and oils. The n-hexane layer is typically discarded.

  • Subsequently, partition the aqueous methanolic layer with chloroform (CHCl₃). The chloroform-soluble fraction, which contains the acetogenins, is collected.

  • Evaporate the chloroform under reduced pressure to yield the CHCl₃-soluble fraction.

4. Chromatographic Purification

The purification of this compound from the chloroform-soluble fraction is achieved through a series of column chromatography steps.

  • Step 1: Silica Gel Column Chromatography

    • Subject the CHCl₃-soluble fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of chloroform and then acetone.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Step 2: Sephadex LH-20 Column Chromatography

    • Further purify the fraction containing this compound using a Sephadex LH-20 column.

    • Elute the column with a methanol-chloroform mixture (e.g., 1:1 MeOH/CHCl₃) to separate compounds based on molecular size.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • The final purification is typically achieved using preparative or semi-preparative HPLC.

    • Utilize a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water (e.g., 85:15 MeOH/H₂O).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

5. Structure Elucidation

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound from 2.5 kg of Annona diversifolia seeds.

StepFractionYield (g)
1. ExtractionCrude Methanol Extract215
2. PartitioningChloroform-soluble Fraction18.5
3. PurificationThis compound 0.0031

Visualized Experimental Workflow

DugesinC_Isolation_Workflow start Dried & Powdered Seeds of Annona diversifolia extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, CHCl₃) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel CHCl₃ Fraction waste1 n-Hexane Fraction (Discarded) partitioning->waste1 sephadex Sephadex LH-20 Chromatography silica_gel->sephadex waste2 Other Fractions (Discarded) silica_gel->waste2 hplc Preparative HPLC sephadex->hplc sephadex->waste2 dugesin_c Pure this compound hplc->dugesin_c hplc->waste2

Caption: Workflow for this compound Isolation.

Application Notes and Protocols for Diterpenoid Separation using Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Counter-Current Chromatography for Diterpenoid Isolation

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that has emerged as a powerful tool for the separation and purification of natural products, including the structurally diverse class of diterpenoids. Unlike traditional column chromatography, CCC utilizes a liquid stationary phase, which eliminates irreversible adsorption of the sample onto a solid support. This results in high sample recovery, minimal risk of sample denaturation, and a high loading capacity, making it an ideal method for preparative-scale separations.[1][2][3][4]

Diterpenoids, a class of C20 terpenoids, exhibit a wide range of biological activities and are of significant interest in drug discovery and development. However, their structural complexity and the presence of closely related analogues in natural extracts pose significant challenges for their isolation. CCC, with its excellent resolving power and versatility in solvent system selection, offers an efficient solution for overcoming these challenges.[1][3][5][6]

These application notes provide a comprehensive overview and detailed protocols for the separation of diterpenoids from complex natural product extracts using High-Speed Counter-Current Chromatography (HSCCC), a popular and efficient form of CCC.

Principle of Separation

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. One phase is held stationary within a coil column by a centrifugal field, while the other, the mobile phase, is pumped through it. The key to a successful separation is the selection of an appropriate biphasic solvent system that provides optimal partition coefficient (K) values for the target compounds. The K value is defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase. Ideally, K values for the target compounds should be between 0.5 and 2.0 for efficient separation.

General Experimental Workflow

The general workflow for diterpenoid separation using CCC involves several key stages, from sample preparation to the analysis of purified compounds.

CCC Workflow for Diterpenoid Separation cluster_prep Preparation cluster_ccc Counter-Current Chromatography cluster_analysis Analysis & Final Purification start Plant Material Collection & Drying extraction Solvent Extraction start->extraction partition Liquid-Liquid Partitioning (Optional) extraction->partition crude_extract Crude Diterpenoid Extract partition->crude_extract solvent_prep Solvent System Preparation & Equilibration crude_extract->solvent_prep ccc_instrument HSCCC Instrument Setup solvent_prep->ccc_instrument sample_injection Sample Injection ccc_instrument->sample_injection elution Elution & Fraction Collection sample_injection->elution fraction_analysis Fraction Analysis (TLC, HPLC) elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_purification Further Purification (Prep-HPLC, Optional) pooling->final_purification structure_elucidation Structure Elucidation (NMR, MS) final_purification->structure_elucidation end Pure Diterpenoids structure_elucidation->end

Caption: General workflow for diterpenoid separation using CCC.

Detailed Application Protocols

This section provides detailed protocols for the separation of diterpenoids from three different plant sources, showcasing the versatility of CCC.

Protocol 1: Separation of Abietane Diterpenoids from Salvia bowleyana

This protocol describes the isolation of three major abietane diterpenoids: 6α-hydroxysugiol, sugiol, and 6,12-dihydroxyabieta-5,8,11,13-tetraen-7-one.[5]

1. Sample Preparation:

  • The dried roots of Salvia bowleyana are ground into a fine powder.

  • The powdered material is extracted with 95% ethanol three times at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, rich in diterpenoids, is used for CCC separation.

2. HSCCC Instrumentation and Parameters:

  • Instrument: TBE-300C High-Speed Counter-Current Chromatograph

  • Solvent System: n-hexane-ethyl acetate-methanol-water (7:3:7:3, v/v/v/v)

  • Mobile Phase: Upper organic phase

  • Stationary Phase: Lower aqueous phase

  • Rotation Speed: 850 rpm

  • Flow Rate: 2.0 mL/min

  • Detection Wavelength: 280 nm

  • Sample Loading: 200 mg of the ethyl acetate extract dissolved in 10 mL of the biphasic solvent system (5 mL of each phase).

3. Separation Procedure:

  • The multilayer coil column is first entirely filled with the stationary phase (lower phase).

  • The apparatus is then rotated at 850 rpm, and the mobile phase (upper phase) is pumped into the column at a flow rate of 2.0 mL/min.

  • After the hydrodynamic equilibrium is established (indicated by the emergence of the mobile phase from the outlet), the sample solution is injected.

  • The effluent is continuously monitored at 280 nm, and fractions are collected based on the chromatogram.

4. Fraction Analysis and Post-CCC Purification:

  • The collected fractions are analyzed by HPLC to determine the purity of the separated compounds.

  • Fractions containing compounds of high purity are combined and concentrated.

  • Minor diterpenoids enriched in certain fractions can be further purified by preparative HPLC if necessary.[5]

Protocol 2: Stepwise Elution for the Separation of Tanshinones from Salvia miltiorrhiza

This protocol utilizes a stepwise elution strategy to separate six diterpenoids, including dihydrotanshinone I, cryptotanshinone, and tanshinone IIA.[6]

1. Sample Preparation:

  • Dried roots of Salvia miltiorrhiza are extracted with an ethanol-n-hexane (1:1, v/v) mixture.

  • The extract is concentrated to yield the crude diterpenoid sample.

2. HSCCC Instrumentation and Parameters:

  • Instrument: HSCCC instrument with a multilayer coil.

  • Solvent System A: n-hexane-ethanol-water (10:5.5:4.5, v/v/v)

  • Solvent System B: n-hexane-ethanol-water (10:7:3, v/v/v)

  • Mobile Phase: Upper organic phase of both systems.

  • Stationary Phase: Lower aqueous phase of Solvent System A.

  • Rotation Speed: 800 rpm

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 254 nm

  • Sample Loading: 300 mg of crude extract dissolved in a mixture of the two phases of Solvent System A.

3. Separation Procedure:

  • The column is filled with the stationary phase (lower phase of System A).

  • The apparatus is rotated at 800 rpm, and the mobile phase (upper phase of System A) is pumped through the column.

  • After sample injection, elution is performed with the mobile phase of System A.

  • After a predetermined time or elution volume, the mobile phase is switched to the upper phase of Solvent System B to elute the more polar compounds.

  • Fractions are collected throughout the run.

4. Fraction Analysis:

  • The purity of the isolated tanshinones in the collected fractions is determined by HPLC analysis.

Protocol 3: Flow Rate Gradient Separation of Diterpenoids from Tripterygium wilfordii

This protocol employs a flow rate gradient to separate five diterpenoids, including triptonide and triptophenolide.[1]

1. Sample Preparation:

  • A crude extract of Tripterygium wilfordii is prepared.

2. HSCCC Instrumentation and Parameters:

  • Instrument: Preparative TBE 300A HSCCC system.

  • Solvent System: n-hexane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v)

  • Mobile Phase: Upper phase

  • Stationary Phase: Lower phase

  • Rotation Speed: 800 rpm

  • Flow Rate: A gradient from 2.0 mL/min to 4.0 mL/min.

  • Detection Wavelength: 254 nm

  • Sample Loading: 320 mg of crude extract.

3. Separation Procedure:

  • The column is filled with the stationary phase.

  • The instrument is rotated at 800 rpm, and the mobile phase is introduced at an initial flow rate of 2.0 mL/min.

  • After sample injection, the flow rate of the mobile phase is gradually increased to 4.0 mL/min over the course of the separation.

  • Fractions are collected based on the elution profile.

4. Fraction Analysis:

  • The purity and identity of the isolated compounds are confirmed by HPLC, MS, and NMR analysis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols, providing a clear comparison of the separation parameters and outcomes.

Table 1: HSCCC Parameters for Diterpenoid Separation

Plant SourceTarget DiterpenoidsSolvent System (v/v/v/v)Mobile PhaseRotation Speed (rpm)Flow Rate (mL/min)Sample Load (mg)
Salvia bowleyana[5]Abietane Diterpenoidsn-hexane-ethyl acetate-methanol-water (7:3:7:3)Upper Phase8502.0200
Salvia miltiorrhiza[6]TanshinonesA: n-hexane-ethanol-water (10:5.5:4.5) B: n-hexane-ethanol-water (10:7:3)Upper Phase8001.5300
Tripterygium wilfordii[1]Triptolide, etc.n-hexane-ethyl acetate-methanol-water (3:2:3:2)Upper Phase8002.0 -> 4.0320

Table 2: Purity and Yield of Isolated Diterpenoids

Plant SourceIsolated DiterpenoidPurity (%)Yield (mg) from Sample Load
Salvia bowleyana[5]6α-hydroxysugiol98.9Not Specified
Sudiol95.4Not Specified
6,12-dihydroxyabieta-5,8,11,13-tetraen-7-one96.2Not Specified
Salvia miltiorrhiza[6]Dihydrotanshinone I88.1Not Specified
Cryptotanshinone98.8Not Specified
Methylenetanshiquinone97.6Not Specified
Tanshinone I93.5Not Specified
Tanshinone IIA96.8Not Specified
Danshenxinkun B94.3Not Specified
Tripterygium wilfordii[1]Triptonide98.225
Isoneotriptophenolide96.677
Hypolide98.183
Triptophenolide95.142
Triptonoterpene methyl ether VI96.537

Solvent System Selection and Optimization

The selection of a suitable solvent system is the most critical step in developing a CCC separation method. The n-hexane-ethyl acetate-methanol-water (HEMWat) system is one of the most widely used for the separation of moderately polar natural products like diterpenoids. The polarity of this system can be fine-tuned by adjusting the volume ratios of the four solvents to achieve optimal partition coefficients (K) for the target compounds.

A general strategy for solvent system selection is as follows:

  • Literature Review: Start with solvent systems that have been successfully used for the separation of similar compounds.

  • Shake-Flask Test: A small amount of the sample is dissolved in a test tube containing the pre-equilibrated two-phase solvent system. After vigorous shaking and phase separation, the concentration of the target compounds in each phase is determined by HPLC or TLC. This allows for the calculation of the K value.

  • Optimization: Adjust the solvent ratios to obtain K values in the optimal range of 0.5 to 2.0. For complex mixtures, a gradient or stepwise elution approach may be necessary to separate compounds with a wide range of polarities.

Solvent_System_Selection start Initial Solvent System Selection (Based on Literature/Experience) shake_flask Shake-Flask Test (Determine Partition Coefficient K) start->shake_flask k_value Analyze K Value shake_flask->k_value too_low K < 0.5 (Elutes too fast) k_value->too_low too_high K > 2.0 (Elutes too slow or not at all) k_value->too_high optimal 0.5 < K < 2.0 (Optimal for separation) k_value->optimal adjust_less_polar Increase Polarity of Mobile Phase or Decrease Polarity of Stationary Phase too_low->adjust_less_polar adjust_more_polar Decrease Polarity of Mobile Phase or Increase Polarity of Stationary Phase too_high->adjust_more_polar proceed_ccc Proceed with CCC Separation optimal->proceed_ccc adjust_less_polar->shake_flask adjust_more_polar->shake_flask

Caption: Decision workflow for solvent system selection in CCC.

Conclusion

Counter-current chromatography is a highly effective and versatile technique for the preparative separation of diterpenoids from complex natural product extracts. Its advantages of high sample recovery, scalability, and the absence of a solid support make it an invaluable tool for researchers in natural product chemistry and drug development. By carefully selecting and optimizing the solvent system and other operational parameters, CCC can be tailored to efficiently isolate a wide variety of diterpenoids with high purity. The protocols and data presented in these application notes serve as a practical guide for developing and implementing successful CCC-based separation strategies for this important class of natural products.

References

Application Notes and Protocols for the Synthesis and Evaluation of Dugesin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, synthesis, and evaluation of Dugesin C derivatives for structure-activity relationship (SAR) studies, focusing on their potential as antiviral agents. The protocols offer detailed experimental procedures for the synthesis of key derivatives and the assessment of their biological activity.

Introduction

This compound is a neo-clerodane diterpenoid isolated from Salvia dugesii. Preliminary studies have indicated that related compounds, such as Dugesin F, exhibit non-toxic antiviral activity against influenza virus FM1. This has spurred interest in synthesizing a series of this compound derivatives to explore the structure-activity relationships (SAR) and identify key structural motifs responsible for antiviral efficacy. By systematically modifying the this compound scaffold, researchers can aim to develop more potent and selective antiviral agents. The primary focus of these studies is often the modification of the furan ring, the lactone moiety, and other functional groups present on the diterpenoid backbone.

Data Presentation: Structure-Activity Relationship of Neo-Clerodane Diterpenoids

Due to the limited publicly available quantitative antiviral data specifically for this compound derivatives against influenza virus, the following table presents illustrative SAR data from related neo-clerodane diterpenoids against HIV-1 reverse transcriptase-associated RNase H function. This serves as a representative example of how SAR data for this class of compounds can be structured and interpreted.[1][2] It is hypothesized that similar modifications on the this compound scaffold could elicit a range of antiviral activities against influenza virus.

CompoundR1R2R3IC50 (µM) against HIV-1 RNase H[1]
Flavuglaucin A-OH=O-CH3~18
Flavuglaucin B -OH -OH -CH2OH 9.1
Flavuglaucin C=O-OH-CH3~54
Compound 9-H-OH-CHO~36

Note: The structures and activities presented are of flavuglaucin derivatives, which are structurally related neo-clerodane diterpenoids, and are used here for illustrative purposes.

Experimental Protocols

General Synthetic Strategy

The general approach to synthesizing this compound derivatives involves the semi-synthesis from the natural product isolate. Key reactive sites for modification include the hydroxyl groups, the furan ring, and the α,β-unsaturated lactone. Standard organic chemistry reactions such as esterification, etherification, oxidation, and reduction can be employed to generate a library of diverse analogs.

Protocol 1: Esterification of this compound at the C-6 Hydroxyl Group (Hypothetical)

This protocol describes a method for the esterification of the C-6 hydroxyl group of this compound, a common modification in SAR studies of natural products.

Materials:

  • This compound (isolated from Salvia dugesii)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Acetyl Chloride (or other desired acyl chloride)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve this compound (100 mg, 1 equivalent) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the C-6 acetylated this compound derivative.

Protocol 2: Modification of the Furan Ring of a this compound Analog (Hypothetical)

This protocol outlines a potential method for the oxidative cleavage of the furan ring, a modification that can probe its importance for biological activity.

Materials:

  • This compound derivative (e.g., from Protocol 1)

  • Acetone

  • Water

  • Potassium Permanganate (KMnO4)

  • Sodium Bisulfite

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve the this compound derivative (100 mg, 1 equivalent) in a mixture of acetone (10 mL) and water (2 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (2 equivalents) in acetone/water dropwise to the stirred reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting carboxylic acid derivative by silica gel column chromatography using a hexane-ethyl acetate gradient, possibly with the addition of a small amount of acetic acid to prevent streaking.

Protocol 3: Antiviral Activity Assay (Influenza Virus Plaque Reduction Assay)

This protocol describes a standard method to evaluate the antiviral activity of the synthesized this compound derivatives against influenza virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/PR/8/34 H1N1)

  • Synthesized this compound derivatives dissolved in DMSO

  • Agarose

  • Crystal Violet solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37 °C.

  • During the infection, prepare serial dilutions of the this compound derivatives in serum-free DMEM containing TPCK-trypsin.

  • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the test compounds.

  • Incubate the plates at 37 °C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet solution.

  • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Proposed Antiviral Signaling Pathway

// Nodes Dugesin_C [label="this compound Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontsize=14, fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viral_Replication [label="Influenza Virus\nReplication", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Dugesin_C -> PI3K [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; Dugesin_C -> ERK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; PI3K -> Akt [color="#34A853"]; ERK -> Viral_Replication [label="Promotes", color="#34A853"]; Akt -> Viral_Replication [label="Promotes", color="#34A853"];

// Ranks {rank=same; PI3K; ERK;} } dot Caption: Proposed mechanism of antiviral action for this compound derivatives.

General Experimental Workflow

// Nodes Isolation [label="Isolation of this compound\nfrom Salvia dugesii", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nthis compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization (NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Antiviral Activity\nScreening", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Isolation -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative Improvement"]; } dot Caption: Workflow for this compound derivative synthesis and evaluation.

Logical Relationship of SAR Study Components

// Nodes Scaffold [label="this compound\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Modification [label="Chemical\nModification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatives [label="Library of\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Bioactivity [label="Biological\nActivity Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR_Model [label="SAR Model", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> Modification; Modification -> Derivatives; Derivatives -> Bioactivity; Bioactivity -> SAR_Model; Scaffold -> SAR_Model [style=invis]; } dot Caption: Logical flow of a structure-activity relationship study.

References

Application Note: Dugesin C Antiviral Activity Assessment Using Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dugesin C is a neo-clerodane diterpenoid, a class of natural compounds isolated from plants of the Salvia genus, specifically Salvia dugesii[1][2]. Related compounds from the same plant, such as Dugesin F, have demonstrated antiviral properties against viruses like Influenza A (FM1 strain)[1][3]. This suggests that this compound is a promising candidate for antiviral screening.

The plaque reduction assay is a fundamental and highly regarded method in virology for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds[4][5]. The principle of the assay is based on the ability of an infectious virus particle to form a localized area of cell death, known as a "plaque," on a confluent monolayer of susceptible host cells[6][7]. The spread of the virus is restricted by a semi-solid overlay medium, ensuring that each plaque originates from a single infectious virus[5][8].

When an antiviral agent like this compound is introduced, it can inhibit viral replication, leading to a quantifiable reduction in the number or size of plaques. By testing a range of concentrations of the compound, a dose-response curve can be generated, from which the 50% effective concentration (EC50) can be determined[9][10]. The EC50 value represents the concentration of the compound required to inhibit plaque formation by 50% and is a key metric for evaluating antiviral potency[9]. This protocol provides a detailed methodology for evaluating the antiviral activity of this compound using this gold-standard technique.

Detailed Experimental Protocol

Materials and Reagents
  • Compound: this compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)

  • Cell Line: A virus-susceptible cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for Influenza virus, or Vero cells for Herpes Simplex Virus).

  • Virus Stock: A lytic virus with a known titer, or one to be titered using this protocol.

  • Media & Buffers:

    • Growth Medium: e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: Serum-free DMEM with 1% Penicillin-Streptomycin and a suitable protease like TPCK-Trypsin (if required for viral entry, e.g., Influenza).

    • Phosphate-Buffered Saline (PBS), sterile.

  • Overlay Medium:

    • 2X Modified Eagle Medium (MEM).

    • Agarose, low-melting-point (e.g., 1.2% in sterile water, autoclaved).

  • Fixation & Staining:

    • Fixative Solution: 10% Formalin in PBS.

    • Staining Solution: 0.5% - 1% Crystal Violet in 20% ethanol[11].

  • Equipment & Consumables:

    • Sterile 6-well or 12-well cell culture plates.

    • Biosafety cabinet (Class II).

    • CO2 incubator (37°C, 5% CO2).

    • Inverted microscope.

    • Pipettes and sterile tips.

    • Microcentrifuge tubes.

Preliminary Step: Virus Titration

Before assessing the antiviral compound, the concentration of the infectious virus stock must be determined in Plaque-Forming Units per milliliter (PFU/mL).

  • Cell Seeding: Seed the host cells into 6-well plates at a density that will ensure a 95-100% confluent monolayer on the day of infection.

  • Serial Dilution: Prepare 10-fold serial dilutions of the virus stock (10⁻¹ to 10⁻⁸) in cold, serum-free infection medium.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate each well in duplicate with 200 µL of each viral dilution[11].

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells[6]. Gently rock the plates every 15-20 minutes.

  • Overlay: Carefully aspirate the virus inoculum. Immediately add 2 mL of pre-warmed (42°C) overlay medium (prepared by mixing equal volumes of 2X MEM and 1.2% agarose). Allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration sufficient for plaques to form (typically 2-5 days, depending on the virus)[6].

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Carefully remove the agarose plugs and stain the monolayer with crystal violet solution for 15-20 minutes. Wash gently with water and allow the plates to dry.

  • Calculation: Count the plaques in wells with 20-100 distinct plaques[4]. Calculate the virus titer using the formula:

    • Titer (PFU/mL) = Average number of plaques / (Dilution factor × Volume of inoculum in mL) [6][12].

Plaque Reduction Assay Protocol
  • Cell Preparation: Seed host cells in 12-well plates to achieve a confluent monolayer on the day of the experiment.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in infection medium. The concentration range should span the expected EC50. Include a "no-drug" virus control (VC) and a "no-virus" cell control (CC).

  • Infection:

    • Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well (e.g., 500 PFU/mL if using a 0.2 mL inoculum).

    • In separate tubes, mix equal volumes of the diluted virus and the prepared this compound dilutions. Also, prepare a virus control tube with virus and infection medium only.

    • Incubate these mixtures for 1 hour at 37°C.

  • Inoculation & Adsorption:

    • Remove the growth medium from the cell monolayers and wash once with PBS.

    • Add 200 µL of the respective virus-compound mixture to each well in triplicate. For the cell control wells, add 200 µL of infection medium only.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption[6].

  • Overlay Application:

    • While the plates are incubating, prepare the overlay medium containing the corresponding concentrations of this compound. Keep the medium at 42°C.

    • After the adsorption period, aspirate the inoculum from all wells.

    • Gently add 1 mL of the appropriate overlay medium to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then transfer the plates to a 37°C, 5% CO2 incubator. Incubate until clear plaques are visible in the virus control wells.

  • Fixation and Staining: Fix and stain the cells as described in the Virus Titration section (Step 7).

  • Data Collection: Count the number of plaques in each well.

Data Analysis
  • Calculate the average plaque count for each compound concentration and for the virus control.

  • Determine the percentage of plaque reduction for each concentration using the formula:

    • % Plaque Reduction = [1 – (Avg. plaques in treated wells / Avg. plaques in virus control wells)] × 100 [8].

  • Plot the % Plaque Reduction against the logarithm of the this compound concentration.

  • Use non-linear regression analysis (e.g., a four-parameter variable slope model) with software like GraphPad Prism to fit a dose-response curve and calculate the EC50 value[9][13].

Data Presentation

The results of a typical plaque reduction assay can be summarized as follows:

This compound Conc. (µM)Replicate 1 (Plaques)Replicate 2 (Plaques)Replicate 3 (Plaques)Avg. Plaque Count% Plaque Reduction
0 (Virus Control)88949191.00.0%
0.185898285.36.2%
0.565716868.025.3%
1.042484545.050.5%
5.015191717.081.3%
10.04655.094.5%
Cell Control0000.0100.0%

From this hypothetical data, the EC50 would be calculated to be approximately 1.0 µM.

Visualizations

Experimental Workflow Diagram

Plaque_Reduction_Assay_Workflow Figure 1: Workflow for Plaque Reduction Antiviral Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Plaque Development cluster_analysis Analysis p1 1. Seed Host Cells in Multi-Well Plates p2 2. Prepare Serial Dilutions of this compound p3 3. Dilute Virus Stock to Target PFU p4 4. Mix Virus with this compound (Incubate 1 hr) p3->p4 p5 5. Inoculate Cell Monolayers p4->p5 p6 6. Viral Adsorption (1-2 hrs at 37°C) p5->p6 p7 7. Remove Inoculum p6->p7 p8 8. Add Agarose Overlay with this compound p7->p8 p9 9. Incubate (2-5 Days) for Plaque Formation p8->p9 p10 10. Fix and Stain Cells (Crystal Violet) p9->p10 p11 11. Count Plaques p10->p11 p12 12. Calculate % Reduction and Determine EC50 p11->p12

Caption: Workflow for Plaque Reduction Antiviral Assay

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Dugesin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dugesin C is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii. While the genus Salvia is known for species that produce a variety of bioactive compounds with potential anti-inflammatory properties, the specific biological activities of this compound are not extensively characterized in publicly available literature. Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is therefore of significant interest. This document provides a set of detailed protocols for key in vitro assays to enable researchers to investigate the anti-inflammatory potential of this compound.

The following protocols describe methods to assess the effect of this compound on the production of key inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, and its influence on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Disclaimer: The following protocols are standardized methods for evaluating the anti-inflammatory activity of a test compound. As there is no publicly available data on the anti-inflammatory effects of this compound, the data tables provided are templates for recording experimental results.

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the in vitro anti-inflammatory activity of a compound such as this compound.

G cluster_0 Initial Screening cluster_1 Primary Assays cluster_2 Mechanism of Action A Prepare this compound Stock Solution B Cell Viability Assay (e.g., MTT) on RAW 264.7 cells A->B C Determine Non-Toxic Concentration Range B->C D Induce Inflammation in RAW 264.7 cells (e.g., with LPS) C->D E Treat cells with non-toxic concentrations of this compound D->E F Nitric Oxide (NO) Production Assay (Griess Assay) E->F G Pro-inflammatory Cytokine Assay (e.g., TNF-α ELISA) E->G H COX-2 Inhibition Assay (Cell-free or Cell-based) G->H I NF-κB Activation Assay (e.g., Luciferase Reporter Assay) G->I J Western Blot for key proteins (e.g., iNOS, COX-2, p-IκBα) G->J G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB_complex Inhibits IkBa_p P-IκBα (Ubiquitinated) IkBa->IkBa_p p65 p65 NFkB_nuc p65/p50 p65->NFkB_nuc Translocation p50 p50 p50->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->p65 Releases Proteasome->p50 Releases DNA κB DNA sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Dugesin C as a potential lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Dugesin C: Application Notes for Drug Discovery

Introduction

This compound is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii.[1] While specific biological activity data for this compound is not yet available in the published literature, the neo-clerodane class of compounds is a rich source of bioactive molecules with a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and anti-neuroinflammatory activities.[2][3][4] These notes provide a framework for researchers to investigate the potential of this compound as a lead compound in drug discovery, drawing upon the known activities of structurally related neo-clerodane diterpenoids.

Potential Therapeutic Applications

Based on the bioactivities of related compounds, this compound could be investigated for the following therapeutic applications:

  • Anti-inflammatory Agent: Many neo-clerodane diterpenoids exhibit potent anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[3]

  • Anticancer Agent: Cytotoxic activity against various cancer cell lines has been reported for several neo-clerodane diterpenoids.[2][5]

  • Neuroprotective Agent: Certain neo-clerodane compounds have demonstrated anti-neuroinflammatory properties, suggesting potential applications in neurodegenerative diseases.[3]

Data on Related Bioactive Neo-clerodane Diterpenoids

To provide a reference for potential bioactivity, the following table summarizes the reported cytotoxic and anti-inflammatory activities of other neo-clerodane diterpenoids isolated from Salvia species.

Compound NameBiological ActivityCell Line/Assay SystemIC50 (µM)Reference
Guevarain BCytotoxicityK562 (Leukemia)33.1 ± 1.3[2]
6α-hydroxy-patagonol acetonideCytotoxicityK562 (Leukemia)39.8 ± 1.5[2]
2-oxo-patagonalAnti-inflammatory (NO Inhibition)RAW 264.7 Macrophages26.4 ± 0.4[2]
6α-hydroxy-patagonol acetonideAnti-inflammatory (NO Inhibition)RAW 264.7 Macrophages17.3 ± 0.5[2]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideAnti-inflammatory (NO Inhibition)RAW 264.7 Macrophages13.7 ± 2.0[2]
Saleucane EAnti-neuroinflammatory (NO Inhibition)BV-2 Microglia3.29[3]
Saleucane FAnti-neuroinflammatory (NO Inhibition)BV-2 Microglia5.12[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., K562).

Materials:

  • This compound

  • Human cancer cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells prepare_compounds Prepare this compound and Control Dilutions seed_cells->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for In Vitro Cytotoxicity (MTT) Assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Start seed_cells Seed RAW 264.7 Cells in 96-well plate start->seed_cells prepare_compounds Prepare this compound and Control Dilutions seed_cells->prepare_compounds add_compounds Pre-treat Cells with this compound prepare_compounds->add_compounds add_lps Stimulate with LPS add_compounds->add_lps incubate_24h Incubate for 24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagents collect_supernatant->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance calculate_inhibition Calculate NO Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for In Vitro Anti-inflammatory (NO Inhibition) Assay.

Potential Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of many neo-clerodane diterpenoids is attributed to their ability to inhibit the NF-κB signaling pathway.[3] In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines. This compound may potentially inhibit this pathway at one or more key steps, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation p50_p65 p50/p65 (NF-κB) IkBa->p50_p65 Degradation & Release p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation IkBa_p50_p65 IκBα-p50/p65 (Inactive) DugesinC This compound (Potential Inhibitor) DugesinC->IKK Inhibition? DNA DNA p50_p65_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Transcription

Potential Inhibition of the NF-κB Signaling Pathway by this compound.
Apoptosis Signaling Pathway

The cytotoxic activity of certain natural products is mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3). This compound could potentially induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

apoptosis_pathway cluster_cytoplasm Cytoplasm Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Recruitment Apoptosome Apoptosome Caspase9->Apoptosome Formation Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis DugesinC This compound (Potential Inducer) DugesinC->Bax Upregulation? DugesinC->Bcl2 Downregulation?

Potential Induction of the Intrinsic Apoptosis Pathway by this compound.

References

Application Notes and Protocols for Dugesin C as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Dugesin C is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii.[1][2][3] Natural products and their derivatives are powerful tools in chemical biology, often serving as chemical probes to investigate biological pathways.[4] A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target, thereby enabling the elucidation of protein function and its role in broader signaling networks.[4][5] While the specific biological targets and mechanism of action for this compound are still under active investigation, initial studies have evaluated its cytotoxic and antiviral activities.[2][3] Dugesin F, a related compound, was identified as a non-toxic antiviral agent against the influenza FM1 virus.[2][3] This document provides an overview of the current understanding of this compound and outlines protocols for its use as a chemical probe to explore its potential biological functions.

Biological Context and Potential Pathways

The precise signaling pathways modulated by this compound are not yet fully characterized. However, based on the bioactivity of related compounds and general screening approaches, several pathways could be considered for investigation. Natural product probes are frequently used to map biochemical pathways by observing cellular phenotypes, such as apoptosis or growth inhibition, and then identifying the molecular target responsible.[4] Given its diterpenoid structure, this compound may interact with various cellular targets, including kinases, transcription factors, or components of viral entry machinery.[6][7]

A potential, though unconfirmed, area of investigation is its effect on viral life cycles, drawing parallels from the anti-influenza activity of Dugesin F.[2][3] For viruses like Hepatitis C Virus (HCV), entry into host cells is a complex process involving multiple host proteins that could be targeted by small molecules.[8]

Another avenue for exploration could be its impact on mitochondrial function. For instance, the natural product Artemisinin and its derivatives have been shown to target mitochondrial c-type cytochromes, affecting cellular respiration.[9] Researchers could investigate if this compound exhibits similar properties.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data regarding the specific inhibitory or binding constants of this compound. Researchers are encouraged to perform dose-response experiments to determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in their specific assay system.

For context, a related compound, Dugesin F, was evaluated for its antiviral activity against influenza virus FM1.[2] The concentration that reduced the cytopathic effect (CPE) by 50% was recorded as the IC50.[2] However, the specific value for Dugesin F is not provided in the available literature.

Table 1: Hypothetical Data Presentation for this compound Characterization

Assay TypeCell LineParameterValue (µM)Reference
CytotoxicityHeLaIC50 (72h)User-determinedN/A
Antiviral (Influenza)MDCKIC50User-determinedN/A
Target BindingRecombinant Protein XKdUser-determinedN/A
Pathway InhibitionHEK293 (Reporter)IC50User-determinedN/A

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the concentration range at which this compound affects cell viability, which is crucial for distinguishing targeted pathway modulation from general toxicity.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., HeLa, A549, Huh7)

  • Complete growth medium

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in growth medium. A typical starting range might be from 100 µM down to 0.1 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • For Resazurin-based reagents: Add 10 µL of the reagent to each well. Incubate for 1-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer, incubate overnight, and read absorbance at 570 nm.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Pathway Analysis

This protocol can be used to assess how this compound affects the protein levels or post-translational modifications (e.g., phosphorylation) of key components in a signaling pathway.

Materials:

  • This compound

  • Cell line and appropriate growth medium

  • 6-well plates

  • Pathway activator (e.g., TNF-α, LPS, if required)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Pathway Stimulation: If applicable, stimulate the cells with an appropriate agonist for a short period (e.g., TNF-α for 15-30 minutes to activate NF-κB).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a hypothetical scenario where this compound inhibits a kinase upstream of a transcription factor, preventing its activation and subsequent gene expression.

DugesinC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Upstream Kinase Receptor->Kinase Signal TF Transcription Factor (Inactive) Kinase->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active DugesinC This compound DugesinC->Kinase Inhibits Gene Target Gene Expression TF_active->Gene

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Experimental Workflow for Target Identification

This diagram outlines a general workflow for identifying the cellular target of this compound using a chemical proteomics approach.

Target_ID_Workflow start Start: This compound Bioactivity Confirmed probe Synthesize Affinity Probe (e.g., Biotin-Dugesin C) start->probe lysate Incubate Probe with Cell Lysate probe->lysate pulldown Affinity Pulldown (e.g., Streptavidin Beads) lysate->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis (Protein Identification) elute->ms validation Target Validation (e.g., Binding Assays, Knockdown) ms->validation

Caption: Workflow for this compound target identification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dugesin C Extraction from Salvia dugesii

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Dugesin C from Salvia dugesii. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Salvia dugesii?

A1: this compound is a neo-clerodane diterpenoid, a type of secondary metabolite, isolated from the plant Salvia dugesii.[1] These compounds are of interest to researchers for their potential biological activities.[1][2] The clerodane diterpenoid class, to which this compound belongs, is known for a wide range of biological properties.[3][4]

Q2: What is a realistic yield for this compound extraction?

A2: Published research has reported a yield of approximately 0.2% of this compound from the dried and powdered plant material of Salvia dugesii.[1] However, yields can be influenced by numerous factors, including the specific cultivation conditions of the plant, harvesting time, and the extraction and purification methods employed. The concentration of secondary metabolites in Salvia species is often highest during the flowering period.[5]

Q3: How does the choice of solvent affect the extraction yield of this compound?

A3: The polarity of the solvent is a critical factor in the extraction of terpenoids like this compound.[6][7] Acetone has been successfully used to extract this compound.[1] Generally, solvents of medium polarity are effective for extracting diterpenoids. The choice of solvent can significantly influence the extraction yield and the profile of co-extracted compounds.[8] For instance, in some studies on terpenoid extraction, hexane:acetone or hexane:ethyl acetate mixtures have shown high total terpenoid content recovery.[6] A serial exhaustive extraction with solvents of increasing polarity, from non-polar to polar, can ensure the extraction of a wide range of compounds.[7]

Q4: Are there alternative extraction methods to traditional solvent extraction?

A4: Yes, various techniques are used for extracting terpenoids from plant materials.[9][10] These include:

  • Soxhlet extraction: A continuous extraction method that can be very efficient but may expose the extract to heat for extended periods.[11]

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls, which can lead to rapid and efficient extraction.[11][12]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[11]

  • Supercritical Fluid Extraction (SFE): Often uses supercritical CO2 as a solvent, which is highly selective and leaves no residual solvent.[12]

The choice of method depends on the stability of the target compound, the desired purity of the initial extract, and the available equipment.

Q5: How can I optimize the production of this compound in the plant material itself?

A5: The production of secondary metabolites in Salvia species can be influenced by various factors.[13][14] While specific research on optimizing this compound production in Salvia dugesii is limited, general strategies for enhancing secondary metabolite production in plants include:

  • Cultivation Conditions: Optimizing growing conditions such as light, temperature, and nutrient availability.

  • Harvesting Time: The concentration of secondary metabolites can vary with the developmental stage of the plant; for many Salvia species, this is highest during flowering.[5]

  • Elicitation: Using elicitors (biological or non-biological agents) to stimulate the plant's defense responses, which can lead to an increased production of secondary metabolites.[13]

  • Biotechnological Approaches: Plant tissue and cell cultures are being explored as a sustainable alternative for the production of bioactive compounds from Salvia.[13][14][15]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound in Crude Extract 1. Poor Quality Plant Material: Low concentration of this compound in the starting material due to factors like harvesting at the wrong time or improper storage.1. Ensure plant material is harvested at the optimal time (e.g., flowering stage). Dry the plant material properly and store it in a cool, dark, and dry place to prevent degradation of secondary metabolites.
2. Inefficient Extraction: The solvent may not be optimal, or the extraction time/temperature may be insufficient.2. Experiment with different solvents or solvent mixtures of varying polarities (e.g., acetone, ethyl acetate, dichloromethane, or mixtures with hexane).[6][8][16] Increase the extraction time or use methods like maceration with agitation. Consider alternative extraction techniques like ultrasound-assisted extraction.[11][12]
3. Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during extraction.3. Avoid high temperatures during extraction and solvent evaporation. Store extracts in dark containers and at low temperatures. Neo-clerodane diterpenoids can be labile, so gentle handling is crucial.[16]
Difficulty in Purifying this compound from the Crude Extract 1. Complex Mixture of Co-extractants: The crude extract contains numerous compounds with similar properties to this compound.1. Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning with immiscible solvents of different polarities (e.g., hexane, ethyl acetate, and water).[10] This will help in separating compounds based on their polarity before chromatographic purification.
2. Poor Separation in Column Chromatography: The stationary phase or mobile phase is not providing adequate resolution.2. Optimize the column chromatography conditions. Experiment with different solvent systems (mobile phases) of varying polarities.[17] Use thin-layer chromatography (TLC) to test different solvent systems before running the column. Consider using different stationary phases (e.g., silica gel, reversed-phase C18).[18]
3. Co-elution with Other Compounds: Other compounds are eluting at the same time as this compound.3. If column chromatography is insufficient, use a higher resolution technique like High-Performance Liquid Chromatography (HPLC) for final purification.[18][19] Reversed-phase HPLC with a C18 column and a water:methanol or water:acetonitrile gradient is often effective for separating diterpenoids.[18][20]
Inconsistent Results Between Batches 1. Variability in Plant Material: Natural variation in the chemical composition of the plant material between different harvests.1. Standardize the collection of plant material (e.g., same location, same time of year, same developmental stage). Analyze a small sample of each new batch of plant material to assess its quality before large-scale extraction.
2. Inconsistent Extraction/Purification Protocol: Minor variations in the experimental procedure.2. Maintain a detailed and consistent protocol for extraction and purification. Document all parameters, including solvent volumes, extraction times, and temperatures.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Salvia dugesii

This protocol is based on the successful isolation of this compound as reported in the literature.[1]

  • Preparation of Plant Material:

    • Collect the aerial parts (leaves and stems) of Salvia dugesii.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Once fully dried, grind the plant material into a fine powder.

  • Extraction:

    • Macerate the dried, powdered plant material in acetone at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Stir the mixture periodically for 24-48 hours.

    • Filter the mixture to separate the solvent from the plant residue.

    • Repeat the extraction process with fresh acetone on the plant residue two more times to ensure complete extraction.

    • Combine all the acetone extracts.

  • Solvent Evaporation:

    • Evaporate the acetone from the combined extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield the crude acetone extract.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the purification of neo-clerodane diterpenoids and should be optimized for this compound.[17]

  • Preparation of the Column:

    • Use silica gel as the stationary phase.

    • Pack a glass column with the silica gel suspended in a non-polar solvent like hexane (wet packing).

  • Sample Loading:

    • Dissolve the crude acetone extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing proportions (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., a hexane:ethyl acetate mixture that gives good separation).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).[17]

    • Combine the fractions that show a similar profile and contain the spot corresponding to this compound.

  • Final Purification and Crystallization:

    • The combined fractions containing this compound may require further purification using preparative TLC or HPLC.[18]

    • Once a pure fraction is obtained, concentrate it and attempt to crystallize this compound using a suitable solvent system (e.g., methanol-acetone).[17]

Visualizations

Generalized Diterpenoid Biosynthesis Pathway

diterpenoid_biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Clerodane_Scaffold Clerodane Scaffold GGPP->Clerodane_Scaffold Diterpene Synthases Dugesin_C This compound Clerodane_Scaffold->Dugesin_C Tailoring Enzymes (e.g., P450s, Dehydrogenases)

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

extraction_workflow Plant_Material Salvia dugesii (Aerial Parts) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (Acetone) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Purification Final Purification (e.g., HPLC/Crystallization) Pooling->Final_Purification Pure_Dugesin_C Pure this compound Final_Purification->Pure_Dugesin_C

Caption: Workflow for this compound extraction and purification.

References

Overcoming low solubility of Dugesin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dugesin C Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii[1][2][3]. Like many diterpenoids, this compound is a lipophilic molecule and is expected to have low intrinsic solubility in aqueous solutions. This poor solubility can be a significant hurdle in experimental settings and for its potential development as a therapeutic agent, as it can lead to low bioavailability and inconsistent results in biological assays.

Q2: Has the exact aqueous solubility of this compound been published?

As of the latest literature review, specific quantitative data for the aqueous solubility of this compound has not been formally published. However, based on its chemical structure, it is classified as a poorly water-soluble compound. Researchers should determine the solubility experimentally in their specific buffer systems.

Q3: What are the common initial steps to dissolve this compound in the lab?

For in vitro experiments, a common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final concentration in the aqueous experimental medium. It is crucial to be aware of the final concentration of the organic solvent to avoid any unwanted effects on the cells or assay.

Troubleshooting Guide: Overcoming Low Aqueous Solubility of this compound

This guide provides solutions to common problems encountered when working with this compound in aqueous environments.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of organic stock solution into aqueous media. The aqueous medium cannot solubilize the concentration of this compound being introduced.1. Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound. 2. Increase the organic co-solvent percentage: If the experimental system allows, a slight increase in the final concentration of the organic solvent (e.g., DMSO, ethanol) may help maintain solubility. However, this must be carefully controlled to avoid solvent-induced artifacts. 3. Use a different organic solvent for the stock solution: The choice of organic solvent can influence the dissolution. Solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in the assay medium.1. Employ solubility enhancement techniques: Utilize methods such as co-solvency, pH adjustment, or the use of cyclodextrins to prepare the dosing solutions.[4][5][6] 2. Sonication: Briefly sonicating the final solution can help in dissolving small precipitates.[4] 3. Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use.
Difficulty in preparing a sufficiently concentrated aqueous stock solution for in vivo studies. The intrinsic low aqueous solubility of this compound.1. Formulation with excipients: For animal studies, formulating this compound with solubility-enhancing excipients is often necessary. This can include co-solvents (e.g., PEG 300, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), or complexing agents (e.g., cyclodextrins).[6] 2. pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase its solubility.[5][6] 3. Solid dispersion: For oral formulations, creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and bioavailability.

Illustrative Data on Solubility Enhancement

The following table presents hypothetical data to illustrate how different techniques could enhance the solubility of a compound like this compound. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

Method Solvent/Vehicle Hypothetical Solubility of this compound (µg/mL) Fold Increase
Baseline Deionized Water0.11
Co-solvency 10% Ethanol in Water2.525
20% PEG 400 in Water8.080
pH Adjustment pH 9.0 Buffer1.515
Complexation 5% (w/v) HP-β-CD in Water12.0120
Micellar Solubilization 1% Tween® 80 in Water15.0150

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of a this compound Formulation using Co-solvents
  • Dissolve the required amount of this compound in a suitable water-miscible organic co-solvent (e.g., ethanol, PEG 400, or DMSO).

  • In a separate container, prepare the aqueous phase of the vehicle.

  • Slowly add the aqueous phase to the organic phase containing this compound while vortexing or stirring continuously to avoid precipitation.

  • The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be optimized by adjusting the ratio of co-solvent to the aqueous phase.

Protocol 3: Preparation of a this compound Formulation using Cyclodextrins
  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at the desired concentration.

  • Add the weighed amount of this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After equilibration, filter the solution to remove any undissolved this compound.

  • The clear filtrate contains the solubilized this compound-cyclodextrin complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Low Aqueous Solubility of this compound CoSolvency Co-solvency Problem->CoSolvency Select Strategy pH_Adjust pH Adjustment Problem->pH_Adjust Select Strategy Complexation Complexation (Cyclodextrins) Problem->Complexation Select Strategy SolidDispersion Solid Dispersion Problem->SolidDispersion Select Strategy Solubility_Test Solubility Testing CoSolvency->Solubility_Test pH_Adjust->Solubility_Test Complexation->Solubility_Test SolidDispersion->Solubility_Test Stability_Test Stability Assessment Solubility_Test->Stability_Test Bioassay In Vitro / In Vivo Bioassay Stability_Test->Bioassay Outcome Optimized this compound Formulation Bioassay->Outcome signaling_pathway DugesinC This compound TargetProtein Target Protein X DugesinC->TargetProtein Inhibition KinaseA Kinase A TargetProtein->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Technical Support Center: Optimizing Chromatographic Conditions for Dugesin C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of Dugesin C.

Frequently Asked Questions (FAQs)

1. What is this compound and from what natural source is it typically isolated?

This compound is a neo-clerodane diterpenoid.[1][2] It is a secondary metabolite that has been isolated from the plant Salvia dugesii.[1][2] The isolation and purification of this compound often involve a series of chromatographic steps to separate it from a complex mixture of other plant metabolites.[1][2]

2. What are the recommended initial steps for extracting this compound from plant material?

Prior to chromatographic purification, a crude extract of the plant material needs to be prepared. A general procedure involves extracting the dried and powdered plant material (e.g., aerial parts) with a solvent like acetone or ethanol.[1] The resulting crude extract is then typically subjected to further fractionation, for example, by solvent partitioning, before proceeding to column chromatography.[3]

3. Which chromatographic techniques are most suitable for this compound purification?

A multi-step chromatographic approach is typically necessary for the successful isolation of this compound.[4] This usually involves a combination of the following techniques:

  • Open Column Chromatography: Often used for the initial fractionation of the crude extract. Common stationary phases include silica gel and Sephadex LH-20.[1]

  • Flash Chromatography: A faster version of open column chromatography that uses pressure to increase the mobile phase flow rate, leading to more efficient separations.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Essential for the final purification steps to achieve high purity. Reversed-phase HPLC with a C18 column is a common choice for separating diterpenoids.[1][7]

4. How do I select the appropriate chromatographic column?

The choice of column depends on the purification stage:

  • Initial Fractionation (Open Column/Flash Chromatography):

    • Stationary Phase: Silica gel is a standard choice for the separation of moderately polar compounds like diterpenoids. Sephadex LH-20 is useful for size-exclusion chromatography to separate compounds based on their molecular size.[1][8]

  • Final Purification (HPLC):

    • Stationary Phase: A reversed-phase C18 column is highly effective for the purification of this compound.[1] Wide-pore columns (e.g., 300 Å) are generally suitable for larger molecules, though for a diterpenoid, a standard pore size (e.g., 120 Å) is often sufficient.[9]

    • Column Dimensions: Analytical columns (e.g., 4.6 x 250 mm) are used for method development and purity analysis, while preparative columns (e.g., 22 x 250 mm) are used for isolating larger quantities of the compound.[1]

Troubleshooting Guide

Issue 1: Poor Resolution of this compound from a Co-eluting Impurity.

  • Question: I am observing overlapping peaks for this compound and an unknown impurity during reversed-phase HPLC. How can I improve the separation?

  • Answer: Poor resolution is a common challenge in chromatography.[10] Here are several strategies to improve the separation of this compound:

    • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[7] Try decreasing the rate of change of the organic solvent concentration.

    • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice versa. Different organic solvents can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution, especially if the compounds have ionizable groups.[11]

    • Modify the Column Temperature: Changing the column temperature can affect the selectivity of the separation.[9] An increase in temperature generally leads to sharper peaks and can alter the elution order of compounds.

Issue 2: Low Yield of this compound After Purification.

  • Question: I have identified the fractions containing this compound, but the final yield is very low. What are the potential causes and solutions?

  • Answer: Low recovery can be due to several factors throughout the extraction and purification process. Consider the following:

    • Incomplete Extraction: Ensure that the initial extraction from the plant material is efficient. Multiple extractions with the chosen solvent may be necessary.

    • Adsorption onto the Stationary Phase: this compound might be irreversibly adsorbing to the stationary phase. This can be a problem with highly active silica gel. Deactivating the silica gel with a small amount of a polar solvent or using a different stationary phase can help.[12]

    • Compound Instability: this compound may be degrading during the purification process. Diterpenoids can be sensitive to factors like pH, light, and temperature.[13][14] It is advisable to work at room temperature or below and to protect the samples from light.

    • Improper Fraction Collection: Ensure that the fractions are being collected accurately based on the detector signal and that there is no carry-over between fractions.

Issue 3: Peak Tailing in the Chromatogram.

  • Question: The peak for this compound in my HPLC chromatogram is showing significant tailing. What could be causing this and how can I fix it?

  • Answer: Peak tailing can be caused by interactions between the analyte and the stationary phase, or by issues with the chromatographic system. Here are some troubleshooting steps:

    • Acidify the Mobile Phase: As mentioned for improving resolution, adding a small amount of an acid like TFA (e.g., 0.1%) can improve peak shape by minimizing unwanted interactions with the silica backbone of the C18 column.[7]

    • Check for Column Contamination: The column may have accumulated contaminants from previous injections. Flushing the column with a strong solvent can help to remove these.

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.

    • Ensure Sample Solvent Compatibility: The solvent in which the sample is dissolved should be compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.

Data Presentation

Table 1: Example Solvent Gradients for this compound Purification

Chromatography Type Stationary Phase Mobile Phase A Mobile Phase B Example Gradient Primary Use
Normal Phase Flash Silica GelHexane or HeptaneEthyl Acetate0-100% B over 30 minInitial Fractionation
Reversed-Phase HPLC C18Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5-95% B over 40 minHigh-Resolution Purification

Table 2: Typical HPLC Column Specifications for this compound Purification

Parameter Analytical HPLC Preparative HPLC
Stationary Phase C18C18
Particle Size 3-5 µm5-10 µm
Pore Size 100-120 Å100-120 Å
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mm20 x 250 mm or 50 x 250 mm
Typical Flow Rate 0.8-1.5 mL/min15-100 mL/min

Experimental Protocols & Visualizations

General Protocol for this compound Purification

A generalized workflow for the isolation and purification of this compound from Salvia dugesii is outlined below. This protocol is a starting point and may require optimization based on the specific experimental setup and the complexity of the crude extract.

  • Extraction: The dried and ground plant material is extracted with a suitable organic solvent (e.g., acetone, methanol, or ethanol) to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane and methanol/water) to perform a preliminary separation based on polarity.

  • Initial Fractionation: The more polar fraction is subjected to open column or flash chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).[5]

  • Size-Exclusion Chromatography: Fractions containing this compound may be further purified using Sephadex LH-20 with a solvent such as methanol to separate compounds based on their molecular size.

  • Final Purification by HPLC: The final purification is achieved using preparative reversed-phase HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.[1][15]

  • Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods such as NMR and mass spectrometry.[1][2]

G cluster_0 Extraction and Initial Fractionation cluster_1 Intermediate and Final Purification cluster_2 Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Silica Gel Chromatography Silica Gel Chromatography Solvent Partitioning->Silica Gel Chromatography Sephadex LH-20 Sephadex LH-20 Silica Gel Chromatography->Sephadex LH-20 Preparative HPLC (C18) Preparative HPLC (C18) Sephadex LH-20->Preparative HPLC (C18) Pure this compound Pure this compound Preparative HPLC (C18)->Pure this compound Analytical HPLC Analytical HPLC Pure this compound->Analytical HPLC Purity Check Spectroscopy (NMR, MS) Spectroscopy (NMR, MS) Pure this compound->Spectroscopy (NMR, MS) Structure Elucidation

Caption: A generalized workflow for the purification of this compound.

G Start Start Poor_Resolution Poor_Resolution Start->Poor_Resolution Optimize_Gradient Steepen or flatten gradient? Poor_Resolution->Optimize_Gradient Yes Change_Solvent Change organic modifier (e.g., ACN to MeOH)? Optimize_Gradient->Change_Solvent No Improvement Good_Resolution Good_Resolution Optimize_Gradient->Good_Resolution Improved Adjust_pH Add acid (e.g., TFA, Formic Acid)? Change_Solvent->Adjust_pH No Improvement Change_Solvent->Good_Resolution Improved Change_Column Try a different column chemistry? Adjust_pH->Change_Column No Improvement Adjust_pH->Good_Resolution Improved Change_Column->Good_Resolution Improved

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Troubleshooting Dugesin C instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dugesin C

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution. This compound is a diterpenoid isolated from Salvia dugesii.[1][2][3] This guide provides answers to frequently asked questions and detailed protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution, prepared in DMSO, shows precipitation after being added to my aqueous buffer. What is causing this and how can I prevent it?

A1: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium. This compound, like many organic small molecules, has lower solubility in aqueous solutions compared to DMSO. To prevent precipitation, it is recommended to first perform serial dilutions of your DMSO stock in DMSO to get closer to your final desired concentration. Then, add this diluted DMSO stock to your aqueous buffer. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

Q2: I've noticed a yellowing of my this compound solution after it has been stored for a while. Is the compound still viable for my experiments?

A2: A change in color, such as yellowing, can be an indication of compound degradation, possibly due to oxidation or hydrolysis.[4] It is strongly advised to test the stability and purity of the solution before proceeding with your experiments. You can use techniques like HPLC to check for the presence of degradation products and to quantify the remaining active this compound. For long-term storage, it is best to store this compound as a dry powder at -20°C or -80°C. Aliquoting stock solutions is also recommended to avoid repeated freeze-thaw cycles.

Q3: What are the optimal conditions for storing this compound stock solutions?

A3: For long-term stability, this compound should be stored as a dry powder in a cool, dark, and dry place. Once dissolved, typically in a solvent like DMSO, stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing to use the compound, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from introducing moisture, which can accelerate degradation.

Q4: How does pH affect the stability of this compound in my experiments?

A4: The stability of many small molecules is pH-dependent.[5][6] this compound may be susceptible to hydrolysis at acidic or alkaline pH. It is crucial to determine the stability of this compound in your specific experimental buffer. A pH stability assay (see Experimental Protocols section) can help you determine the optimal pH range for your experiments. If your experimental conditions require a pH at which this compound is unstable, you may need to prepare fresh solutions immediately before use and minimize the incubation time.

Q5: I am not observing the expected biological activity of this compound in my cell-based assays. What could be the issue?

A5: If you are not seeing the expected activity, it could be due to several factors:

  • Compound Instability: this compound may be degrading in your cell culture medium.[7] You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing for degradation products.

  • Poor Cell Permeability: The compound may not be efficiently entering the cells.[8]

  • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.[7]

  • Incorrect Concentration: Double-check your calculations and dilution steps to ensure you are using the intended final concentration.

A troubleshooting workflow for investigating loss of activity is provided below.

Data on this compound Stability

The following tables provide hypothetical data on the stability of this compound under various conditions to guide your experimental design.

Table 1: pH Stability of this compound

pH% this compound Remaining (24h at 37°C)
3.045%
5.085%
7.498%
9.070%

Table 2: Temperature Stability of this compound in Aqueous Buffer (pH 7.4)

Temperature% this compound Remaining (24h)
4°C>99%
25°C (Room Temp)95%
37°C92%

Experimental Protocols

Protocol 1: pH Stability Assay

This protocol is designed to assess the stability of this compound across a range of pH values.

Materials:

  • This compound

  • DMSO

  • A series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with a UV detector

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • For each pH to be tested, dilute the this compound stock solution into the corresponding buffer to a final concentration of 100 µM.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots from each solution and analyze them by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visual Guides

Troubleshooting_Dugesin_C_Instability start Start: this compound Instability Suspected check_solution Visual Inspection: Precipitate or Color Change? start->check_solution precipitate Precipitation Observed check_solution->precipitate Yes, Precipitate color_change Color Change Observed check_solution->color_change Yes, Color Change no_visual_change No Visual Change, but Loss of Activity check_solution->no_visual_change No solubility_issue Address Solubility: - Lower final concentration - Modify dilution protocol precipitate->solubility_issue degradation_issue Assess Degradation: - Run HPLC analysis - Perform stability assays color_change->degradation_issue no_visual_change->degradation_issue check_storage Review Storage Conditions: - Correct temperature? - Aliquoted properly? - Light exposure? no_visual_change->check_storage end_precipitate Resolution: Optimized Protocol solubility_issue->end_precipitate end_degradation Resolution: Identify Stable Conditions degradation_issue->end_degradation check_storage->end_degradation MAPK_ERK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation dugesin_c This compound dugesin_c->mek Experimental_Workflow_pH_Stability start Start: pH Stability Assay prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock dilute Dilute this compound into each pH Buffer prepare_stock->dilute prepare_buffers Prepare Buffers at Desired pH Values prepare_buffers->dilute t0_analysis t=0 Analysis: Inject aliquot into HPLC dilute->t0_analysis incubate Incubate Solutions at 37°C t0_analysis->incubate timepoint_analysis Timepoint Analysis: Inject aliquots at 2, 4, 8, 24h incubate->timepoint_analysis calculate Calculate % Remaining vs. t=0 timepoint_analysis->calculate end End: Determine pH Stability Profile calculate->end

References

Challenges in the total synthesis of complex diterpenoids like Dugesin C

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Challenges in the Total Synthesis of Complex Diterpenoids like Dugesin C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex diterpenoids, with a particular focus on the challenges anticipated in the synthesis of neo-clerodane diterpenoids such as this compound. As the total synthesis of this compound has not yet been reported, this guide draws upon established strategies and documented challenges from the successful syntheses of structurally related complex natural products, most notably Salvinorin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Core Skeleton Construction: The Decalin Ring System

Question: We are struggling with the stereoselective construction of the trans-fused decalin core, a key feature of the neo-clerodane skeleton. Our intramolecular Diels-Alder (IMDA) reaction is giving a low yield and poor diastereoselectivity for the desired trans isomer. What are the common pitfalls and how can we troubleshoot this?

Answer: The stereochemical outcome of the intramolecular Diels-Alder reaction is highly sensitive to the conformation of the cyclization precursor and the reaction conditions. Here are several factors to consider and potential solutions:

  • Transition State Conformation: The formation of a trans-fused decalin system via an IMDA reaction often requires a chair-like transition state where the connecting chain adopts an equatorial orientation.[1] If the substrate is biased towards a conformation leading to the cis-fused product, the desired pathway will be disfavored.

    • Troubleshooting:

      • Lewis Acid Catalysis: The use of a Lewis acid can alter the conformation of the dienophile and enhance facial selectivity. Common Lewis acids like Et₂AlCl, Me₂AlCl, and BF₃·OEt₂ can be screened. It's crucial to optimize the stoichiometry and temperature, as excessive Lewis acid can lead to side reactions.

      • Substrate Modification: Modifying the tether that connects the diene and dienophile can enforce a conformational bias that favors the desired transition state. For instance, introducing bulky groups or rigid elements can restrict conformational freedom.

  • Reaction Conditions: Thermal IMDA reactions often require high temperatures, which can lead to decomposition or the formation of thermodynamic byproducts.

    • Troubleshooting:

      • High-Pressure Conditions: Applying high pressure (10-15 kbar) can sometimes favor the formation of the more compact trans-fused transition state and allow the reaction to proceed at a lower temperature.

      • Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction, potentially reducing reaction times and minimizing thermal degradation.

  • Alternative Strategy: Radical Cyclization: If the IMDA approach remains problematic, a radical cyclization strategy can be a powerful alternative for constructing the decalin core.[2][3][4]

    • Implementation: A common approach involves the generation of a radical on a side chain that then cyclizes onto an appropriately positioned alkene. The stereochemical outcome is often governed by the Beckwith-Houk model, which predicts the formation of the thermodynamically more stable chair-like transition state.

Stereocontrol at Quaternary Centers

Question: We are having difficulty installing the quaternary center at C9 with the correct stereochemistry. Our conjugate addition approaches are yielding a mixture of diastereomers. How can we improve the stereoselectivity?

Answer: Establishing stereogenic quaternary centers is a common and significant challenge in natural product synthesis. For neo-clerodane diterpenoids, the C9 quaternary center is often set via a conjugate addition to an enone.

  • Chelation Control: The stereoselectivity of nucleophilic additions to α,β-unsaturated systems can often be controlled by chelation.

    • Troubleshooting:

      • Choice of Nucleophile and Lewis Acid: Using a nucleophile that can coordinate with a Lewis acid, which in turn chelates to a nearby functional group on the substrate, can create a rigid transition state that directs the nucleophile to a specific face of the molecule. For example, in the synthesis of Salvinorin A, a Tsuji allylation has been used to set the C9 quaternary center.[5]

      • Substrate-Controlled Diastereoselectivity: The existing stereocenters in the decalin precursor can direct the incoming nucleophile. Conformational analysis of the substrate can help predict the preferred face of attack.

  • Protecting Group Effects: The steric bulk of protecting groups can influence the trajectory of the incoming nucleophile.

    • Troubleshooting:

      • Screening Protecting Groups: Experiment with different protecting groups on nearby functionalities. A bulkier protecting group may block one face of the molecule more effectively, leading to higher diastereoselectivity. Conversely, a smaller protecting group might be necessary if the desired face is sterically hindered.[6][7]

Furan Moiety Synthesis and Stability

Question: The furan moiety in our molecule is proving to be unstable under various reaction conditions, particularly acidic or oxidative environments. How can we introduce the furan late in the synthesis, and what are some mild methods for its construction?

Answer: The furan ring is known to be sensitive to acids, oxidants, and even light, which often necessitates its introduction in the later stages of a synthesis.[8][9][10]

  • Late-Stage Furan Installation:

    • Strategy: A common and effective strategy is to carry a stable precursor to the furan throughout the synthesis and then convert it to the furan moiety in one of the final steps.

    • Precursors:

      • A protected hydroxydihydropyran or a similar cyclic ether can be converted to the furan via elimination reactions.

      • A masked 1,4-dicarbonyl functionality can be cyclized under mild acidic or basic conditions (Paal-Knorr synthesis).[11][12]

      • In some syntheses of Salvinorin A, the furan is introduced via the addition of a 3-furyllithium or a related organometallic species to an aldehyde or ketone.[5]

  • Mild Furan Synthesis Protocols:

    • Gold-Catalyzed Cyclizations: Gold catalysts are known to promote the cyclization of diols or allenones to furans under very mild conditions.[11]

    • Palladium-Catalyzed Reactions: Various palladium-catalyzed cross-coupling and cyclization reactions can be employed to construct the furan ring from acyclic precursors.[10]

Troubleshooting Furan Instability:

  • pH Control: Strictly avoid strongly acidic conditions once the furan is in place. Use buffered systems if necessary.

  • Exclusion of Oxygen: For sensitive intermediates, perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent autoxidation.

  • Light Protection: Protect light-sensitive furan-containing compounds from direct light by wrapping reaction flasks in aluminum foil.

Quantitative Data from Related Syntheses

The following tables summarize reaction conditions and yields for key transformations in the total synthesis of complex neo-clerodane diterpenoids, which can serve as a starting point for the optimization of a synthesis of this compound.

Table 1: Intramolecular Diels-Alder (IMDA) Cyclizations for Decalin Formation

Precursor TypeCatalyst / ConditionsSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Nitro-deca-trieneThermalToluene11072>95:5[1]
Allylic dithiane trieneThermalToluene180654:1[5]
Acrylate-terminated trieneEtAlCl₂ (1.1 eq)CH₂Cl₂-78 to -2081single isomer (trans)
C5-substituted dienol silyl etherYb(OTf)₃ (10 mol%)Toluene2592>20:1 (cis)[13]

Table 2: Stereoselective Reductions of Enones in Decalin Systems

SubstrateReagentSolventTemp (°C)Yield (%)Diastereomeric RatioReference
trans-decalin enoneLiAlH₄Et₂O-78 to RT92>95:5[14]
trans-decalin-based diketoneLi(OtBu)₃AlHTHF-7886single isomer[15]
Wieland-Miescher ketone analogueLi/NH₃ (Birch)THF/NH₃-7885N/A (product is ketone)[14]
α,β-unsaturated lactoneL-SelectrideTHF-7885>95:5 (axial attack)[16]

Detailed Experimental Protocols

Protocol 1: Intramolecular Diels-Alder Reaction for trans-Decalin Synthesis

This protocol is adapted from a general procedure for Lewis acid-catalyzed IMDA reactions for the formation of trans-fused decalin systems.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the triene precursor (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of ethylaluminum dichloride (EtAlCl₂, 1.1 eq, 1.0 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -20 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with CH₂Cl₂ (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired trans-decalin product.

Protocol 2: Late-Stage Furan Installation via Organometallic Addition

This protocol is based on strategies used in the synthesis of Salvinorin A, involving the addition of a 3-furyl nucleophile to an aldehyde.[5]

  • Furan Nucleophile Preparation: In a flame-dried flask under argon, dissolve 3-bromofuran (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate 3-furyllithium.

  • Addition: In a separate flame-dried flask, dissolve the aldehyde precursor (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Slowly transfer the freshly prepared 3-furyllithium solution to the aldehyde solution via cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Warm the mixture to room temperature and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting secondary alcohol by flash column chromatography. This alcohol can then be carried on to the lactone portion of the molecule, for example, through oxidation and subsequent lactonization.

Visualizations

Retrosynthetic Analysis of a Neo-clerodane Diterpenoid

G cluster_0 Retrosynthetic Analysis This compound (Target) This compound (Target) Decalin Core + Furan Sidechain Decalin Core + Furan Sidechain This compound (Target)->Decalin Core + Furan Sidechain [1] Late-Stage Functionalization [2] Furan Formation IMDA/Radical Cyclization Precursor IMDA/Radical Cyclization Precursor Decalin Core + Furan Sidechain->IMDA/Radical Cyclization Precursor [3] Intramolecular Diels-Alder or Radical Cyclization Simpler Acyclic Precursors Simpler Acyclic Precursors IMDA/Radical Cyclization Precursor->Simpler Acyclic Precursors [4] Standard Organic Transformations

Caption: Retrosynthetic analysis of a complex neo-clerodane diterpenoid.

Troubleshooting Workflow for Intramolecular Diels-Alder (IMDA) Reaction

G cluster_1 IMDA Troubleshooting start IMDA Reaction: Low Yield / Poor Selectivity q1 Is the desired isomer the thermodynamic product? start->q1 a1_yes Increase Temperature Use Microwave q1->a1_yes Yes a1_no Use Lewis Acid Catalyst (e.g., Et₂AlCl, BF₃·OEt₂) q1->a1_no No q2 Still problematic? a1_yes->q2 a1_no->q2 a2_yes Modify Substrate: - Change protecting groups - Alter tether length/rigidity q2->a2_yes Yes a2_no Optimization Successful q2->a2_no No alt_strategy Consider Alternative Strategy: Radical Cyclization a2_yes->alt_strategy

Caption: Troubleshooting workflow for a problematic IMDA reaction.

Protecting Group Strategy Logic

G cluster_2 Protecting Group Logic start Identify Reactive Functional Groups q1 Are multiple protecting groups needed? start->q1 a1_yes Plan Orthogonal Protecting Group Scheme (e.g., Acid, Base, H₂/Pd labile) q1->a1_yes Yes a1_no Select a robust protecting group stable to upcoming steps q1->a1_no No q2 Does stereoselectivity need to be influenced? a1_yes->q2 a1_no->q2 a2_yes Consider steric bulk of protecting groups q2->a2_yes Yes a2_no Proceed with Synthesis q2->a2_no No end_point Successful Synthesis a2_yes->end_point a2_no->end_point

Caption: Decision-making process for protecting group strategy.

References

Minimizing degradation of Dugesin C during storage

Author: BenchChem Technical Support Team. Date: November 2025

Dugesin C Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimentation. This compound is a diterpenoid isolated from Salvia dugesii and is noted for its unique spiro carbocyclic ring system.[1][2] This guide provides essential information on storage, handling, and stability testing to ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

IssuePotential CauseRecommended Action
Rapid loss of activity in aqueous solutions Hydrolytic Degradation: this compound is susceptible to hydrolysis, especially in neutral to alkaline pH conditions.Maintain a slightly acidic pH (5.0-6.5) in your buffered solutions. Prepare fresh solutions daily and store them at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, aliquot and freeze at -80°C.
Change in color of reconstituted solution (yellowing/browning) Oxidative Degradation: Exposure to air and light can lead to oxidation of this compound.Reconstitute and handle the compound under an inert gas (e.g., argon or nitrogen). Use amber vials or wrap vials in aluminum foil to protect from light. Store solutions in tightly sealed containers.
Precipitation of this compound in cell culture media Low Solubility: this compound has limited solubility in aqueous media, which can be exacerbated by temperature changes or interactions with media components.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it into your culture medium. Ensure the final solvent concentration is compatible with your cell line and does not exceed 0.5%.
Inconsistent results between experimental replicates Inconsistent Handling and Storage: Variability in storage time, temperature, or exposure to light and air can lead to differing levels of degradation.Adhere strictly to the recommended storage and handling protocols. Ensure all aliquots are treated identically. Perform a quality control check on a new batch of this compound before starting a large-scale experiment.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C to -80°C, protected from light and moisture. When stored under these conditions, the compound is stable for at least two years. For short-term storage, room temperature is acceptable in the continental US, but it is advisable to refer to the Certificate of Analysis for specific recommendations.[1]

2. How should I reconstitute this compound?

It is recommended to reconstitute this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. For a 10 mM stock solution, add the appropriate volume of solvent to the vial and gently vortex to ensure complete dissolution.

3. What is the stability of this compound in a stock solution?

When dissolved in anhydrous DMSO and stored at -80°C in tightly sealed, light-protected aliquots, this compound stock solutions are stable for up to six months. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

4. Is this compound sensitive to light?

Yes, this compound is photolabile. Both the lyophilized powder and solutions should be protected from light. Use amber vials or cover containers with aluminum foil during storage and handling.

5. What are the known degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and oxidation. The ester functional groups in its structure are susceptible to hydrolysis, while the conjugated double bonds are prone to oxidation. Degradation can be accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of Lyophilized this compound at Different Temperatures

Storage TemperaturePurity after 6 MonthsPurity after 12 MonthsPurity after 24 Months
-80°C >99%>99%>98%
-20°C >99%>98%>97%
4°C 97%95%91%
25°C (Room Temp) 92%85%75%

Table 2: Stability of this compound in DMSO (10 mM) at Various Temperatures

Storage TemperaturePurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
-80°C >99%>99%>98%
-20°C >98%97%95%
4°C 95%90%82%
25°C (Room Temp) 88%78%65%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation products and pathways of this compound under stress conditions.

  • Preparation of Samples: Prepare 1 mg/mL solutions of this compound in a 1:1 mixture of acetonitrile and water.

  • Acidic Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to a calibrated UV lamp (254 nm) for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 105°C for 48 hours.

  • Analysis: Neutralize the acidic and alkaline samples. Analyze all samples by a stability-indicating HPLC-UV method and LC-MS to identify and quantify degradants.

Protocol 2: Real-Time Stability Testing of this compound Solutions

This protocol is used to determine the shelf-life of this compound solutions under recommended storage conditions.

  • Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into amber, screw-cap vials under an inert atmosphere.

  • Storage: Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and 25°C.

  • Time Points: Analyze the samples at the following time points: 0, 1, 3, 6, 12, and 24 months.

  • Analysis: At each time point, remove one aliquot from each storage condition. Allow it to equilibrate to room temperature. Analyze the purity of the sample using a validated HPLC-UV method.

  • Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to determine the rate of degradation and establish a recommended shelf-life.

Visualizations

DugesinC_Degradation_Pathway DugesinC This compound (Stable) Hydrolysis Hydrolytic Degradation DugesinC->Hydrolysis High pH, H2O Oxidation Oxidative Degradation DugesinC->Oxidation O2, Light Photolysis Photolytic Degradation DugesinC->Photolysis UV Light DegradantA Hydrolyzed Product A Hydrolysis->DegradantA DegradantB Oxidized Product B Oxidation->DegradantB DegradantC Photolytic Product C Photolysis->DegradantC

Caption: Major degradation pathways for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points start Reconstitute this compound in DMSO aliquot Aliquot into amber vials under inert gas start->aliquot storage_conditions -80°C | -20°C | 4°C | 25°C aliquot->storage_conditions time_points Time Points: 0, 1, 3, 6, 12, 24 months storage_conditions->time_points hplc_analysis HPLC-UV Purity Analysis time_points->hplc_analysis end Determine Shelf-Life hplc_analysis->end Troubleshooting_Logic cluster_solution Solution Issues cluster_actions Corrective Actions start Inconsistent Experimental Results? color_change Solution Discolored? start->color_change Yes precipitation Precipitate Formed? start->precipitation No color_change->precipitation No action_oxidation Protect from light/air. Use inert gas. color_change->action_oxidation Yes action_solubility Check solvent concentration. Prepare fresh stock. precipitation->action_solubility Yes activity_loss Loss of Activity? precipitation->activity_loss No action_hydrolysis Check solution pH. Prepare fresh daily. activity_loss->action_hydrolysis Yes

References

Technical Support Center: Investigating the Cellular Effects of Novel Compounds like Dugesin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Welcome to the technical support center for researchers utilizing novel compounds, such as the neo-clerodane diterpenoid Dugesin C. As a compound with reported cytotoxic and antiviral activities but an uncharacterized mechanism of action, identifying its specific cellular targets and potential off-target effects is crucial for accurate data interpretation. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with uncharacterized small molecules in cellular assays. Our goal is to equip you with the tools to distinguish between potential on-target and off-target effects, ensuring the validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is known about its biological activity?

This compound is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii.[1] Published research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines and possesses some antiviral properties.[1][2] However, its specific molecular target(s) and mechanism of action have not yet been elucidated.

Q2: What are off-target effects and why are they a concern for a novel compound like this compound?

Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[3] For a novel compound like this compound with an unknown target, any observed cellular phenotype could be the result of one or multiple off-target interactions. This makes it challenging to attribute a biological response to a specific mechanism without careful validation.

Q3: How can I begin to identify the potential targets of this compound?

A common starting point for target identification of a novel compound is to perform broad screening assays. This could include kinase inhibitor profiling, as many small molecules interact with the ATP-binding pocket of kinases, or affinity-based methods like chemical proteomics to pull down binding partners from cell lysates.

Q4: What are some initial steps to take if I observe unexpected or inconsistent results in my cellular assays with this compound?

If you encounter unexpected results, it is important to first rule out experimental artifacts. This includes verifying the purity and stability of your this compound sample, performing dose-response experiments to identify an optimal concentration range, and using appropriate positive and negative controls in your assays.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed across multiple cell lines at low micromolar concentrations of this compound.

  • Possible Cause: this compound may be a potent, non-specific cytotoxic agent, or it could be targeting a fundamental cellular process common to all tested cell lines.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value for cytotoxicity in each cell line. A steep dose-response curve may suggest a specific target, while a shallow curve could indicate non-specific toxicity.

    • Cell cycle analysis: Use flow cytometry to determine if this compound induces cell cycle arrest at a specific phase or triggers apoptosis/necrosis.

    • Use a less sensitive cell line: If available, test this compound on a cell line known to be resistant to common cytotoxic agents.

    • Structural analogs: If available, test structurally related but inactive analogs of this compound. If these analogs do not induce cytotoxicity, it suggests the effect is specific to the this compound scaffold.

Problem 2: this compound shows activity in a reporter assay, but the results are not reproducible.

  • Possible Cause: this compound might be directly interfering with the reporter enzyme (e.g., luciferase, beta-galactosidase) or the detection reagents.

  • Troubleshooting Steps:

    • Counter-screen with a different reporter: Use a reporter system with a different detection method (e.g., fluorescent protein instead of enzymatic activity).[3]

    • In vitro reporter enzyme inhibition assay: Test the effect of this compound directly on the purified reporter enzyme to check for direct inhibition.

    • Optimize compound concentration: High concentrations are more likely to cause non-specific interference. Determine the lowest effective concentration in your primary assay.[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations and a vehicle control for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Detection: Analyze the amount of soluble protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

Expected Outcome: If this compound binds to a specific protein, that protein will exhibit increased thermal stability (remain soluble at higher temperatures) in the this compound-treated samples compared to the vehicle control.

Protocol 2: Kinase Profiling using Kinobeads Assay

This affinity chromatography-based method helps to identify the kinase targets of a compound from a complex cell lysate.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.

  • Compound Incubation: Incubate the lysate with a range of this compound concentrations.

  • Affinity Purification: Add Kinobeads (immobilized broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not inhibited by this compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

  • Analysis: Identify and quantify the eluted kinases using mass spectrometry.

Expected Outcome: Kinases that are targets of this compound will be inhibited from binding to the Kinobeads and will therefore be depleted in the eluate compared to the vehicle control.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM)
HeLa2.5
A5493.1
MCF-71.8
HEK293T15.2

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase% Inhibition at 1 µM this compound
Kinase A92%
Kinase B85%
Kinase C15%
Kinase D5%

Visualizations

experimental_workflow cluster_cetsa CETSA Workflow cluster_kinobeads Kinobeads Assay Workflow cell_treatment Cell Treatment with this compound lysis Cell Lysis cell_treatment->lysis heating Heat Treatment lysis->heating centrifugation Centrifugation heating->centrifugation analysis Western Blot / MS Analysis centrifugation->analysis lysate_prep Lysate Preparation compound_incubation Incubation with this compound lysate_prep->compound_incubation affinity_purification Kinobeads Affinity Purification compound_incubation->affinity_purification elution Elution affinity_purification->elution ms_analysis Mass Spectrometry elution->ms_analysis

Caption: Experimental workflows for CETSA and Kinobeads assays.

troubleshooting_logic start Unexpected Cellular Phenotype with this compound check_compound Verify Compound Purity and Stability start->check_compound dose_response Perform Dose-Response Curve check_compound->dose_response specific_effect Phenotype is Dose-Dependent and Specific dose_response->specific_effect non_specific Investigate Non-Specific Cytotoxicity or Assay Interference specific_effect->non_specific No target_id Proceed with Target Identification Assays (e.g., CETSA, Kinobeads) specific_effect->target_id Yes

Caption: Troubleshooting logic for unexpected cellular phenotypes.

References

Refining dosage and treatment protocols for in vivo studies with Dugesin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in vivo applications of Dugesin C is currently limited in publicly available scientific literature. This guide provides general best practices and troubleshooting advice for in vivo studies of novel diterpenoid compounds, which can be adapted as more specific data on this compound becomes available. Researchers are strongly encouraged to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dosage range for their specific animal model and research question.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

As there is no established in vivo dosage for this compound in the literature, a conservative approach is recommended. A starting point could be extrapolated from in vitro cytotoxic or antiviral data, if available, using established formulas for dose conversion from in vitro to in vivo studies. However, it is critical to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that shows biological activity without significant toxicity.

Q2: How should this compound be formulated for in vivo administration?

The formulation of this compound will depend on its solubility. For many diterpenoids, which are often lipophilic, a common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, or Tween 80, and then dilute it with saline or phosphate-buffered saline (PBS). It is crucial to test the vehicle alone as a control in your experiments to ensure it does not have any confounding effects. A pilot study to assess the solubility and stability of this compound in the chosen vehicle is highly recommended.

Q3: What are the potential signs of toxicity I should monitor for?

During in vivo studies, it is essential to monitor animals for any signs of toxicity. Common indicators include:

  • Weight loss

  • Changes in behavior (e.g., lethargy, agitation)

  • Ruffled fur

  • Changes in food and water intake

  • Signs of pain or distress

If any of these signs are observed, the dosage may need to be adjusted, or the experiment may need to be terminated for that animal.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable therapeutic effect. - Insufficient dosage.- Poor bioavailability.- Inappropriate route of administration.- Conduct a dose-escalation study.- Evaluate alternative formulations to improve solubility and absorption.- Consider a different route of administration (e.g., intravenous vs. oral).
High animal mortality or severe adverse effects. - Dosage is too high.- Vehicle toxicity.- Rapid clearance leading to toxic metabolites.- Reduce the dosage.- Test the vehicle alone to rule out its toxicity.- Conduct pharmacokinetic studies to understand the compound's metabolism and clearance.
Inconsistent results between animals. - Inaccurate dosing.- Variability in animal health.- Improper animal handling and stress.- Ensure accurate and consistent preparation and administration of the compound.- Use healthy, age- and weight-matched animals.- Standardize all experimental procedures to minimize stress.

Experimental Protocols

General Protocol for a Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6, BALB/c), age (e.g., 6-8 weeks), and sex.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for different dose groups.

  • Dose Groups: Establish several dose groups with a logarithmic or semi-logarithmic dose escalation. Include a vehicle control group.

  • Administration: Administer a single dose of this compound via the chosen route (e.g., intraperitoneal, oral).

  • Monitoring: Observe the animals for signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant mortality or more than a 10-20% loss in body weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis prep_compound Prepare this compound Formulation administer Administer this compound or Vehicle prep_compound->administer prep_animals Acclimate and Group Animals prep_animals->administer monitor Monitor for Toxicity and Efficacy administer->monitor collect Collect Samples (Blood, Tissue) monitor->collect analyze_data Analyze Data (e.g., Tumor Volume, Biomarkers) collect->analyze_data interpret Interpret Results analyze_data->interpret

Caption: A general experimental workflow for an in vivo study with a novel compound.

signaling_pathway_placeholder Dugesin_C This compound Target_Protein Target Protein (Hypothetical) Dugesin_C->Target_Protein Binds/Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activates/Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: A hypothetical signaling pathway for this compound's mechanism of action.

Technical Support Center: Scaling Up Dugesin C Production for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of Dugesin C for preclinical research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a candidate for preclinical research?

This compound is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii.[1][2] Neo-clerodane diterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[3][4][5] The unique structure of this compound makes it a compelling candidate for further investigation into its therapeutic potential.

Q2: What are the primary sources for obtaining this compound?

Currently, this compound is primarily obtained through extraction from its natural source, Salvia dugesii.[1] While total synthesis of other neo-clerodane diterpenoids has been achieved, a specific synthetic route for this compound on a large scale is not yet well-established in publicly available literature.[6][7]

Q3: What are the main challenges in scaling up this compound production from natural sources?

Scaling up production from Salvia dugesii presents several challenges:

  • Low Yield: The concentration of this compound in the plant material can be low and variable depending on factors like growing conditions and harvest time.[1]

  • Complex Purification: The crude extract of Salvia dugesii contains a mixture of related diterpenoids and other secondary metabolites, making the isolation of pure this compound a complex and multi-step process.[1]

  • Sustainability: Large-scale harvesting of the plant may not be environmentally sustainable.

Q4: What are the key considerations for preclinical testing of this compound?

Before initiating preclinical trials, it is crucial to:

  • Ensure High Purity: The this compound sample must be of high purity (>95%) to avoid confounding results from impurities.

  • Develop a Scalable Formulation: An appropriate vehicle for administration (e.g., oral, intravenous) must be developed and tested for stability and compatibility.

  • Conduct Preliminary Toxicity Studies: In vitro and in vivo toxicity studies are necessary to determine a safe starting dose for further preclinical studies.[8][9][10]

Troubleshooting Guides

Extraction and Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Low yield of crude extract Inefficient extraction solvent or method.1. Optimize the solvent system. Acetone has been shown to be effective for extracting this compound.[1] 2. Increase the extraction time or the number of extraction cycles. 3. Consider alternative extraction methods such as ultrasonic-assisted extraction.[11]
Difficulty in separating this compound from other diterpenoids Similar polarities of the compounds.1. Employ a multi-step chromatographic approach. A typical workflow would involve initial separation by column chromatography followed by preparative HPLC. 2. Experiment with different stationary and mobile phases to improve resolution.
Presence of impurities in the final product Incomplete separation or degradation of the compound.1. Repeat the final purification step (e.g., preparative HPLC). 2. Ensure the compound is stable under the purification conditions (light, temperature, pH). 3. Characterize the impurity to understand its origin.
Synthesis and Scale-Up Challenges (Hypothetical)
Problem Possible Cause(s) Troubleshooting Steps
Low yield in a key synthetic step Suboptimal reaction conditions (temperature, catalyst, solvent).1. Perform a design of experiments (DoE) to screen and optimize reaction parameters. 2. Ensure all reagents are of high purity and anhydrous where necessary.
Formation of stereoisomers Lack of stereocontrol in a critical reaction.1. Utilize a chiral catalyst or auxiliary to induce stereoselectivity. 2. Modify the substrate to favor the formation of the desired isomer.
Difficulty in scaling up a reaction Exothermic reaction, poor mixing, or precipitation of intermediates.1. Ensure adequate cooling and mixing capabilities in the larger reactor. 2. Perform a reaction calorimetry study to understand the thermal profile of the reaction. 3. Consider a continuous flow chemistry setup for better control over reaction parameters.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Salvia dugesii

This protocol is adapted from the methodology described in the literature for the isolation of this compound.[1]

  • Extraction:

    • Air-dry and powder the aerial parts of Salvia dugesii.

    • Extract the powdered plant material with acetone at room temperature for 72 hours. Repeat the extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude gummy residue.

  • Initial Chromatographic Separation:

    • Subject the crude residue to column chromatography on a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification:

    • Combine fractions containing this compound and subject them to further column chromatography on Sephadex LH-20.

    • Elute with a suitable solvent system (e.g., methanol/chloroform).

  • Final Purification:

    • Perform preparative high-performance liquid chromatography (HPLC) on the enriched fractions to obtain pure this compound.

    • Use a C18 column with a mobile phase of methanol and water.

Protocol 2: Hypothetical Key Step in a Total Synthesis of a Neo-clerodane Core

This protocol describes a generalized Diels-Alder reaction, a common strategy in the synthesis of the decalin core of neo-clerodane diterpenoids.

  • Reactant Preparation:

    • Dissolve the diene in a suitable anhydrous solvent (e.g., toluene) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Add the dienophile to the solution.

  • Reaction Execution:

    • If required, add a Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise at a controlled temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_synthesis Hypothetical Total Synthesis plant Salvia dugesii powder extraction Acetone Extraction plant->extraction crude Crude Extract extraction->crude cc Column Chromatography (Silica) crude->cc sephadex Sephadex LH-20 cc->sephadex hplc Preparative HPLC sephadex->hplc pure_dugesin_c Pure this compound hplc->pure_dugesin_c starting_materials Simple Precursors decalin Decalin Core Synthesis (e.g., Diels-Alder) starting_materials->decalin functionalization Functional Group Interconversion decalin->functionalization final_steps Lactone & Furan Formation functionalization->final_steps synthetic_dugesin_c Synthetic this compound final_steps->synthetic_dugesin_c

Caption: Production workflows for this compound.

signaling_pathway Dugesin_C This compound Receptor Cell Surface Receptor Dugesin_C->Receptor Inhibits IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Genes Induces Transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

troubleshooting_logic start Low Yield of this compound q1 Source of Material? start->q1 extraction Extraction from Plant q1->extraction Natural synthesis Chemical Synthesis q1->synthesis Synthetic q2_extraction Check Extraction Protocol extraction->q2_extraction q2_synthesis Check Reaction Conditions synthesis->q2_synthesis optimize_extraction Optimize Solvent, Time, Method q2_extraction->optimize_extraction Inefficient optimize_synthesis Optimize Temp, Catalyst, Reagents q2_synthesis->optimize_synthesis Suboptimal

References

Validation & Comparative

Comparing the cytotoxicity of Dugesin C with other neo-clerodane diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic activity of several neo-clerodane diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is presented in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound NameCancer Cell LineIC50 (µM)Reference
Scutebata ALoVo (Colon Cancer)4.57[1]
MCF-7 (Breast Cancer)7.68[1]
SMMC-7721 (Hepatoma)5.31[1]
HCT-116 (Colon Cancer)6.23[1]
Scutestrigillosin AHONE-1 (Nasopharyngeal Carcinoma)3.5 - 7.7[2]
P-388 (Murine Leukemia)3.5 - 7.7[2]
MCF-7 (Breast Cancer)3.5 - 7.7[2]
HT29 (Colorectal Adenocarcinoma)3.5 - 7.7[2]
Scutestrigillosin BHONE-1 (Nasopharyngeal Carcinoma)3.5 - 7.7[2]
P-388 (Murine Leukemia)3.5 - 7.7[2]
MCF-7 (Breast Cancer)3.5 - 7.7[2]
HT29 (Colorectal Adenocarcinoma)3.5 - 7.7[2]
Scutestrigillosin CHONE-1 (Nasopharyngeal Carcinoma)3.5 - 7.7[2]
P-388 (Murine Leukemia)3.5 - 7.7[2]
MCF-7 (Breast Cancer)3.5 - 7.7[2]
HT29 (Colorectal Adenocarcinoma)3.5 - 7.7[2]
Unnamed neo-clerodane diterpene alkaloids from Scutellaria barbataHONE-1 (Nasopharyngeal Carcinoma)2.0 - 8.1[3]
KB (Oral Epidermoid Carcinoma)2.0 - 8.1[3]
HT29 (Colorectal Adenocarcinoma)2.0 - 8.1[3]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. This protocol is representative of the methods used to generate the data in the table above.

MTT Assay for Cytotoxicity

1. Cell Seeding:

  • Human cancer cell lines (e.g., LoVo, MCF-7, SMMC-7721, HCT-116) are harvested during the logarithmic growth phase.

  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compounds (neo-clerodane diterpenoids) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • A series of dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO at the same final concentration as the treatment groups (typically <0.1%).

  • The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.

  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 10-15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

5. Data Analysis:

  • The cell viability is calculated as a percentage of the control group (treated with DMSO alone).

  • The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

To aid in the understanding of the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Harvest Cancer Cells seed Seed in 96-well plates start->seed treat Treat Cells seed->treat prepare Prepare Compound Dilutions prepare->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (4h) add_mtt->incubate dissolve Dissolve Formazan incubate->dissolve read Read Absorbance dissolve->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for determining the cytotoxicity of neo-clerodane diterpenoids using the MTT assay.

Signaling_Pathway Diterpenoid Neo-clerodane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) Diterpenoid->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for diterpenoid-induced apoptosis.

References

A Comparative Analysis of the Antiviral Activity of Dugesin F and Other Antiviral Agents Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral activity of Dugesin F, a neo-clerodane diterpenoid, against the influenza virus. Due to the limited publicly available data on the specific antiviral activity of Dugesin C, this guide focuses on the closely related compound, Dugesin F, isolated from the same plant, Salvia dugesii. The antiviral properties of Dugesin F are compared with the established antiviral drugs, Ribavirin and Oseltamivir.

Introduction

This compound and F are members of the neo-clerodane diterpenoid class of natural products, isolated from the plant Salvia dugesii.[1][2] While the antiviral activity of various isolates from this plant has been evaluated, specific quantitative data for this compound remains limited in published literature. However, Dugesin F has been identified as a non-toxic compound with antiviral activity against the influenza virus FM1 strain.[1] This guide aims to present the available information on Dugesin F and compare its antiviral profile with that of two widely used anti-influenza drugs, Ribavirin and Oseltamivir, to offer a preliminary assessment of its potential as an antiviral agent.

Quantitative Data Summary

The following table summarizes the available antiviral activity data for Dugesin F, Ribavirin, and Oseltamivir against influenza virus strains. It is important to note that a specific 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) for Dugesin F against the influenza virus FM1 strain has not been explicitly reported in the reviewed literature. The activity is described qualitatively as inhibitory. For Ribavirin and Oseltamivir, a range of reported IC50/EC50 values against various influenza A and B strains are provided for a broader comparative context.

Compound Target Virus Strain Cell Line Assay Type IC50 / EC50 Cytotoxicity (CC50)
Dugesin F Influenza A/FM/1/47 (H1N1)MDCKCPE Reduction, HINot explicitly reportedNon-toxic at effective concentrations
Ribavirin Influenza A and B virusesMDCKCPE ReductionEC50: 0.6 to 5.5 µg/mlMean CC50: 560 µg/ml
Oseltamivir Influenza A (H1N1, H3N2), BMDCKNeuraminidase Inhibition, Plaque ReductionIC50: 0.1 to 13 nM (strain dependent)>10 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to assess the antiviral activity of the compared compounds.

Antiviral Assay for Dugesin F (Cytopathic Effect Reduction and Hemagglutination Inhibition Assay)

The antiviral activity of isolates from Salvia dugesii, including Dugesin F, was evaluated using a cytopathic effect (CPE) reduction assay and a hemagglutination (HI) inhibition assay against the influenza virus FM1 strain in Madin-Darby Canine Kidney (MDCK) cells.[1]

  • Cell Culture and Virus Propagation: MDCK cells are cultured in a suitable medium and maintained at 37°C with 5% CO2. The influenza A/FM/1/47 (H1N1) virus is propagated in the allantoic cavity of embryonated chicken eggs.[3]

  • Cytopathic Effect (CPE) Reduction Assay:

    • MDCK cells are seeded in 96-well plates and grown to confluence.

    • The cells are then infected with a specific titer of the influenza virus.

    • Serial dilutions of the test compound (Dugesin F) are added to the infected cells.

    • The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C.

    • The cytopathic effect (e.g., cell rounding, detachment) is observed microscopically and can be quantified using methods like the MTT assay to determine cell viability. The concentration of the compound that inhibits CPE by 50% is determined as the EC50.[4][5]

  • Hemagglutination (HI) Assay:

    • The influenza virus possesses hemagglutinin proteins that can agglutinate red blood cells (RBCs).

    • Serial dilutions of the test compound are incubated with a standardized amount of the influenza virus.

    • A suspension of RBCs (e.g., chicken or turkey RBCs) is then added to the mixture.

Neuraminidase Inhibition Assay for Oseltamivir

Oseltamivir is a neuraminidase inhibitor, and its activity is primarily assessed using a neuraminidase inhibition assay.

  • Principle: This assay measures the ability of the drug to inhibit the enzymatic activity of viral neuraminidase, which is essential for the release of progeny virions from infected cells.

  • Procedure:

    • A fluorescent or chemiluminescent substrate for neuraminidase (e.g., MUNANA) is used.

    • The influenza virus is incubated with serial dilutions of Oseltamivir.

    • The substrate is added, and the enzymatic reaction is allowed to proceed.

    • The fluorescence or luminescence generated by the cleavage of the substrate is measured.

    • The IC50 value is calculated as the concentration of Oseltamivir that reduces neuraminidase activity by 50%.[11][12]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_incubation Incubation cluster_assessment Assessment Cell_Culture 1. Host Cell Culture (e.g., MDCK) Infection 4. Infect Cells with Virus Cell_Culture->Infection Virus_Propagation 2. Virus Propagation (e.g., Influenza FM1) Virus_Propagation->Infection Compound_Preparation 3. Test Compound Dilution (Dugesin F, Controls) Treatment 5. Add Compound Dilutions Compound_Preparation->Treatment Infection->Treatment Incubate 6. Incubate for 48-72 hours Treatment->Incubate CPE_Assay 7a. CPE Reduction Assay Incubate->CPE_Assay HI_Assay 7b. Hemagglutination Inhibition Assay Incubate->HI_Assay Data_Analysis 8. Data Analysis (IC50/EC50 Calculation) CPE_Assay->Data_Analysis HI_Assay->Data_Analysis Mechanism_of_Action cluster_virus Influenza Virus Life Cycle cluster_drugs Antiviral Drug Targets Entry Viral Entry Replication Viral RNA Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Dugesin_F Dugesin F (Proposed: Inhibition of Replication/Assembly?) Dugesin_F->Replication Dugesin_F->Assembly Ribavirin Ribavirin (Inhibits RNA Polymerase) Ribavirin->Replication Oseltamivir Oseltamivir (Inhibits Neuraminidase) Oseltamivir->Release

References

Comparative analysis of Dugesin C and Dugesin F bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the cytotoxic and antiviral properties of two neo-clerodane diterpenoids, Dugesin C and Dugesin F, isolated from Salvia dugesii.

In the ongoing search for novel therapeutic agents from natural sources, the diterpenoids this compound and Dugesin F, extracted from the plant Salvia dugesii, have been the subject of bioactivity screening. This guide provides a comparative analysis of their performance in cytotoxic and antiviral assays, supported by experimental data from published research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Summary of Bioactivity

Initial studies have revealed distinct bioactivity profiles for this compound and Dugesin F. While both compounds were evaluated for their cytotoxic and antiviral potential, Dugesin F has emerged as a noteworthy candidate with selective antiviral properties. A key study by Gang Xu and colleagues in 2011 reported that Dugesin F exhibited antiviral activity against the influenza A virus (FM1 strain) and was found to be non-toxic in the assays conducted.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound and Dugesin F. This data is essential for a direct comparison of their potency and selectivity.

CompoundBioactivity AssayCell Line/VirusResult
This compoundCytotoxicityNot specified in abstractActivity evaluated
AntiviralInfluenza A (FM1)Activity evaluated
Dugesin FCytotoxicityNot specified in abstractNon-toxic at tested concentrations
AntiviralInfluenza A (FM1)Active

Further details on specific IC50 values for cytotoxicity and quantitative measures of antiviral efficacy are pending access to the full supplementary data of the primary research article.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the primary literature for the evaluation of this compound and Dugesin F.

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds was evaluated against a panel of human cancer cell lines. The specific cell lines used in the comprehensive testing for this compound and F were not detailed in the main text of the pivotal study. The general methodology for this type of assay is as follows:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and, after a period of attachment, are treated with various concentrations of the test compounds (e.g., this compound and Dugesin F).

  • Viability Assessment: After a specified incubation period (typically 48-72 hours), cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Antiviral Assay (Influenza A Virus FM1)

The antiviral activity of this compound and Dugesin F was assessed against the influenza A virus (FM1 strain). The standard protocol for such an evaluation involves the following steps:

  • Host Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are cultured in a suitable medium.

  • Virus Propagation and Titration: The influenza A (FM1) virus is propagated in embryonated chicken eggs or in cell culture. The virus titer is determined to establish the appropriate concentration for the assay.

  • Antiviral Activity Assay:

    • MDCK cells are seeded in 96-well plates and grown to confluency.

    • The cells are then infected with a standardized amount of the influenza virus.

    • Simultaneously or post-infection, the cells are treated with different concentrations of the test compounds.

    • A positive control (e.g., a known antiviral drug) and a negative control (virus-infected cells without compound treatment) are included.

  • Evaluation of Antiviral Effect: The protective effect of the compounds is determined by methods such as:

    • Cytopathic Effect (CPE) Inhibition Assay: The extent of virus-induced cell death and morphological changes (CPE) is visually assessed under a microscope. The concentration of the compound that inhibits CPE by 50% is determined.

    • Viral Titer Reduction Assay: The amount of infectious virus particles produced in the presence of the compound is quantified using methods like the plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Signaling Pathways and Experimental Workflow

To visually represent the logical flow of the experimental process for evaluating the bioactivity of these compounds, the following diagram is provided.

Experimental_Workflow cluster_isolation Compound Isolation cluster_bioassays Bioactivity Evaluation cluster_cytotoxicity_details Cytotoxicity Workflow cluster_antiviral_details Antiviral Workflow cluster_results Results & Analysis plant Salvia dugesii Plant Material extraction Extraction & Fractionation plant->extraction isolation Isolation of this compound & F extraction->isolation cytotoxicity Cytotoxicity Assay isolation->cytotoxicity Test Compounds antiviral Antiviral Assay isolation->antiviral Test Compounds cell_lines Cancer Cell Lines cytotoxicity->cell_lines mdck_cells MDCK Host Cells antiviral->mdck_cells treatment_c Compound Treatment cell_lines->treatment_c viability Cell Viability Assessment (MTT) treatment_c->viability ic50_c IC50 Determination viability->ic50_c comparison Comparative Analysis of Bioactivity ic50_c->comparison infection Influenza A (FM1) Infection mdck_cells->infection treatment_a Compound Treatment infection->treatment_a cpe_assay CPE Inhibition Assay treatment_a->cpe_assay cpe_assay->comparison

Caption: Experimental workflow for the isolation and bioactivity screening of this compound and F.

Benchmarking the Potential Anti-inflammatory Effects of Dugesin C, a neo-clerodane diterpenoid, against Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of Dugesin C, a neo-clerodane diterpenoid, against the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to the current lack of specific experimental data on the anti-inflammatory activity of this compound, this comparison utilizes data from structurally related neo-clerodane diterpenoids to extrapolate its potential efficacy. This approach offers a preliminary benchmark while highlighting the need for direct experimental validation.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. This compound, a member of the neo-clerodane diterpenoid class of natural products, presents a potential candidate for drug development based on the known anti-inflammatory properties of this molecular scaffold. This guide benchmarks the prospective anti-inflammatory activity of this compound against a potent corticosteroid, Dexamethasone, and a widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The comparison is based on key inflammatory markers: nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of various neo-clerodane diterpenoids (as surrogates for this compound) and the benchmark drugs against key inflammatory mediators. It is crucial to note that the data for neo-clerodane diterpenoids are sourced from studies on different compounds within the same class and may not be directly representative of this compound's specific activity.

Compound Class/DrugTargetIC50 (µM)Cell Line/System
Neo-clerodane Diterpenoids Nitric Oxide (NO) Production13.7 - 48.85RAW 264.7 Macrophages
Prostaglandin E2 (PGE2)Data Not Available
TNF-αData Not Available
IL-6Data Not Available
Dexamethasone Nitric Oxide (NO) Production~10 (nM range for some effects)J774 Macrophages
Prostaglandin E2 (PGE2)~0.02Human synovial cells
TNF-α2 nM - 1 µM (cell type dependent)Human Retinal Pericytes, THP-1 cells
IL-6IC50 > 10⁻⁶ MPeripheral Blood Mononuclear Cells (PBMCs)
Indomethacin Nitric Oxide (NO) Production~32.2RAW 264.7 Macrophages
Prostaglandin E2 (PGE2)0.0055Human synovial cells
TNF-αData Not Available
IL-6Reduction observed, specific IC50 not readily availableWhole blood

Disclaimer: The IC50 values for neo-clerodane diterpenoids are a range derived from multiple compounds within this class and serve as a proxy for the potential activity of this compound. Direct experimental evaluation of this compound is required for accurate assessment.

Mechanisms of Action
  • This compound (potential, based on neo-clerodane diterpenoids): The anti-inflammatory effects of neo-clerodane diterpenoids are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. A primary mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] This pathway is a central regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.[5] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6.[5] Dexamethasone also inhibits phospholipase A2, an enzyme crucial for the production of arachidonic acid, the precursor to prostaglandins and leukotrienes.

  • Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] By inhibiting COX, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, Indomethacin) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature.[10][11][12][13]

  • Quantification: The formation of a purple azo compound is measured spectrophotometrically at approximately 540 nm.[10][12][13] The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Quantification (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is a competitive immunoassay for the quantitative determination of PGE2 in biological fluids.

  • Principle: The assay is based on the competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate.[14][15][16][17][18]

  • Procedure:

    • Standards and samples are added to the wells of the antibody-coated microplate.

    • HRP-labeled PGE2 is added, and the plate is incubated.

    • After incubation, the wells are washed to remove unbound components.

    • A substrate solution is added, which reacts with the bound HRP to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. A standard curve is generated to calculate the PGE2 concentration in the unknown samples.

TNF-α and IL-6 Quantification (Sandwich ELISA)

This type of ELISA is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.

  • Principle: The assay utilizes a pair of antibodies specific to the target cytokine. A capture antibody is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A second, detection antibody (often biotinylated) is then added, which binds to a different epitope on the captured cytokine, forming a "sandwich".[19][20][21][22][23][24][25][26][27]

  • Procedure:

    • The microplate wells are coated with the capture antibody.

    • Standards and samples are added to the wells and incubated.

    • After washing, the biotinylated detection antibody is added and incubated.

    • Following another wash, a streptavidin-HRP conjugate is added.

    • After a final wash, a substrate solution is added, and the color development is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis: A standard curve is used to determine the concentration of the cytokine in the samples.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key inflammatory signaling pathway and a general experimental workflow for evaluating anti-inflammatory compounds.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Treatment with This compound or Drug cell_culture->treatment induction Inflammatory Stimulus (e.g., LPS) treatment->induction incubation Incubation induction->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay (NO Measurement) supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) supernatant->elisa analysis Data Analysis griess->analysis elisa->analysis end End analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex (IKKα, IKKβ, NEMO) adaptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) proteasome Proteasomal Degradation ikb->proteasome ubiquitination nfkb_inactive->ikb bound to nfkb_active Active NF-κB (p50/p65) nucleus Nucleus nfkb_active->nucleus translocation transcription Gene Transcription nfkb_active->transcription binds to DNA cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) transcription->cytokines results in

Caption: Simplified NF-κB inflammatory signaling pathway.

References

Unraveling the Bioactivity of the Dugesin C Scaffold: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the Dugesin C scaffold and its naturally occurring analogs—Dugesins D, E, F, and G—reveals preliminary insights into the structural requirements for their biological activities. This guide compares their antifeedant, cytotoxic, and antiviral properties, providing available experimental data and protocols for researchers in drug discovery and natural product chemistry.

The neo-clerodane diterpenoid this compound, isolated from Salvia dugesii, and its co-isolated analogs represent a promising area for the development of novel therapeutic agents. An initial investigation into their biological activities has been conducted, providing a foundation for understanding their structure-activity relationships (SAR). This comparison guide synthesizes the available data to aid researchers in the further exploration of this chemical scaffold.

Comparative Biological Activity of Dugesin Analogs

A study by Xu et al. (2011) evaluated the antifeedant, cytotoxic, and antiviral activities of Dugesins C-G. The results, while in some cases qualitative, offer a preliminary glimpse into the SAR of this compound class.[1][2]

CompoundAntifeedant Activity (against Spodoptera litura)Cytotoxicity (against K562, A549, and Hela cell lines)Antiviral Activity (against Influenza virus FM1)
This compound InactiveNot ReportedNot Reported
Dugesin D InactiveNot ReportedNot Reported
Dugesin E InactiveNot ReportedNot Reported
Dugesin F InactiveNon-toxicActive (non-toxic)
Dugesin G InactiveNot ReportedNot Reported

Table 1: Summary of the biological activities of Dugesins C-G. Data sourced from Xu et al. (2011).[1][2]

From this limited dataset, a key observation is the unique, non-toxic antiviral activity of Dugesin F against the influenza virus FM1. This suggests that the specific structural features of Dugesin F are crucial for this biological function.

Structure-Activity Relationship Analysis

The Dugesin scaffold is a neo-clerodane diterpenoid core. The variations among Dugesins C, D, E, F, and G provide initial clues for a structure-activity relationship analysis.

SAR_Dugesin_C_Scaffold cluster_scaffold This compound Core Scaffold cluster_analogs Analogs and Activities Scaffold This compound Core DugesinC This compound R=H Scaffold->DugesinC R=H DugesinD Dugesin D R=OH Scaffold->DugesinD R=OH DugesinE Dugesin E (Modified Ring C) Scaffold->DugesinE DugesinF Dugesin F (Modified Ring C) Scaffold->DugesinF DugesinG Dugesin G (Modified Ring C) Scaffold->DugesinG Inactive Inactive DugesinC->Inactive Antifeedant: Inactive Antiviral Active DugesinF->Antiviral Antiviral: Active

Figure 1. SAR of the this compound scaffold.

The primary structural difference between the inactive this compound and D and the antivirally active Dugesin F lies in the modifications of Ring C of the neo-clerodane skeleton. While Dugesins C and D possess a γ-lactone ring, Dugesin F features a rearranged carbocyclic system in this position. This suggests that the conformation and functionality of this part of the molecule are critical for antiviral activity. The lack of activity in Dugesins E and G, which also have modified C-rings, indicates that a specific arrangement, as seen in Dugesin F, is necessary.

Experimental Protocols

The following are the methodologies used for the biological evaluation of the Dugesin compounds as reported by Xu et al. (2011).[1][2]

Antifeedant Activity Assay

The antifeedant activity of the isolated compounds was evaluated against the third-instar larvae of Spodoptera litura. The leaf disk method was employed. Leaf disks of Artemisia annua were treated with a solution of the test compounds at a concentration of 1 mg/mL. After solvent evaporation, a single larva was introduced to each treated leaf disk. The consumption of the leaf disk was observed, and the antifeedant activity was categorized based on the percentage of leaf area consumed compared to a control group.

Cytotoxicity Assay

The cytotoxicity of the compounds was tested against human leukemia (K562), human lung carcinoma (A549), and human cervical carcinoma (Hela) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The test compounds were dissolved in DMSO and added to the cell cultures at various concentrations. After a specified incubation period, the MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability.

Antiviral Assay

The antiviral activity was assessed against the influenza A virus (FM1 strain) using the CPE (cytopathic effect) inhibition assay. Madin-Darby canine kidney (MDCK) cells were seeded in 96-well plates. The cells were infected with the virus, and simultaneously, the test compounds were added at various concentrations. After incubation, the cytopathic effect was observed microscopically. The concentration of the compound that inhibited 50% of the viral-induced CPE was determined as the IC50. A known antiviral agent, virazole, was used as a positive control. The toxicity of the compounds to the MDCK cells was also evaluated to ensure that the antiviral effect was not due to cytotoxicity.

Antiviral_Assay_Workflow start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells infect_cells Infect cells with Influenza virus (FM1) seed_cells->infect_cells add_compounds Add Dugesin analogs at various concentrations infect_cells->add_compounds incubate Incubate for specified period add_compounds->incubate observe_cpe Observe cytopathic effect (CPE) microscopically incubate->observe_cpe determine_ic50 Determine IC50 value observe_cpe->determine_ic50 end End determine_ic50->end

References

Head-to-head comparison of Dugesin C with other natural product anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Evidence for Dugesin C as an Anticancer Agent

An extensive review of the published scientific literature reveals a lack of evidence to support this compound as a viable natural product anticancer agent. The primary study that isolated and characterized this compound, a neo-clerodane diterpenoid from Salvia dugesii, evaluated its cytotoxic effects against four human tumor cell lines: HepG2 (hepatocellular carcinoma), CNE (nasopharyngeal carcinoma), HeLa (cervical cancer), and NCI-H460 (lung cancer). The findings from this research indicated that this compound did not exhibit promising antitumor activity, with a reported half-maximal inhibitory concentration (IC50) greater than 20 µM for all tested cell lines. Subsequent searches for additional studies on the anticancer properties of this compound have not yielded any contradictory findings.

Therefore, a head-to-head comparison of this compound with other established natural product anticancer agents would not be scientifically meaningful. Instead, this guide provides a comparative analysis of two well-documented and clinically significant natural product anticancer agents: Paclitaxel and Vincristine .

This guide offers a detailed comparison of Paclitaxel and Vincristine, two widely used natural product-derived chemotherapeutic agents. Both compounds target microtubules, critical components of the cellular cytoskeleton, but through distinct mechanisms, leading to different efficacy profiles and clinical applications.

Overview of Paclitaxel and Vincristine

FeaturePaclitaxelVincristine
Natural Source Pacific yew tree (Taxus brevifolia)Madagascar periwinkle (Catharanthus roseus)
Chemical Class Taxane (Diterpenoid)Vinca Alkaloid
Primary Mechanism Microtubule StabilizerMicrotubule Destabilizer
Cell Cycle Phase G2/M Phase ArrestM Phase Arrest
Primary Cancers Treated Ovarian, Breast, Lung, Kaposi SarcomaLeukemias, Lymphomas, Neuroblastoma

Mechanism of Action

Both Paclitaxel and Vincristine disrupt the normal function of microtubules, which are essential for cell division, particularly the formation of the mitotic spindle. However, they do so in opposite ways.

Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][2][3] This leads to the formation of abnormal, non-functional microtubule bundles and prevents the dynamic instability required for proper mitotic spindle function. The cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis.[2][4]

Vincristine: Vincristine also binds to β-tubulin but at a different site than Paclitaxel. This binding inhibits the polymerization of tubulin dimers into microtubules.[5][6][7] The disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the metaphase of mitosis and subsequent apoptosis.[5][8]

Signaling Pathways

The diagrams below illustrate the primary mechanisms of action for Paclitaxel and Vincristine, leading to cell cycle arrest and apoptosis.

paclitaxel_pathway paclitaxel Paclitaxel tubulin β-Tubulin paclitaxel->tubulin microtubules Microtubules tubulin->microtubules Polymerization stabilization Hyperstabilization (Inhibition of Depolymerization) microtubules->stabilization mitotic_spindle Abnormal Mitotic Spindle stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Paclitaxel's Mechanism of Action

vincristine_pathway vincristine Vincristine tubulin Tubulin Dimers vincristine->tubulin polymerization Inhibition of Polymerization tubulin->polymerization mitotic_spindle Mitotic Spindle Disruption polymerization->mitotic_spindle m_arrest Metaphase Arrest mitotic_spindle->m_arrest apoptosis Apoptosis m_arrest->apoptosis

Vincristine's Mechanism of Action

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Paclitaxel and Vincristine against various human cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineCancer TypePaclitaxel IC50 (nM)Vincristine IC50 (nM)
A549 Non-Small Cell Lung2.4 - 3.4[9]~10-20
MCF-7 Breast Adenocarcinoma~64,000 (as µmol/mL)[10]~239,000 (as µmol/mL)[10]
P493-6 Burkitt Lymphoma~2-20[11]~2-20[11]
A375 Malignant Melanoma~30,000 (as µg/mL)[12]~120,000 (as µg/mL)[12]
SiHa Cervical Squamous Cell>100,000 (as µM)[13]Not specified

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., exposure time, assay method).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of agents like Paclitaxel and Vincristine.

Experimental Workflow Diagram

experimental_workflow cluster_culture Cell Culture cluster_assays Data Acquisition cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat with Paclitaxel or Vincristine cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay (Viability) incubation->mtt flow Annexin V/PI Staining (Apoptosis) incubation->flow western Western Blot (Protein Expression) incubation->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant pathway_analysis Analyze Signaling Pathways western->pathway_analysis

General Experimental Workflow
A. Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the anticancer agent (e.g., Paclitaxel or Vincristine). Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the anticancer agent for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.[15]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[14][15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Protein Expression Analysis (Western Blot)

This technique is used to detect specific proteins in a cell lysate, such as those involved in cell cycle regulation and apoptosis (e.g., Bcl-2, caspases, cyclins).

Protocol:

  • Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

References

Assessing the Selectivity of Diterpenoids from Salvia Species for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of potential anticancer compounds is paramount. This guide provides a comparative assessment of the selectivity of diterpenoids isolated from Salvia species, with a focus on providing a framework for evaluation. Due to the limited publicly available quantitative data on the selectivity of Dugesin C, this guide will utilize data from Manool, a structurally related diterpene from Salvia officinalis, as a representative example to illustrate the comparative methodology.

Executive Summary

The selective targeting of cancer cells while sparing normal, healthy cells is a cornerstone of modern cancer therapy. Natural products, particularly diterpenoids from the Salvia genus, have emerged as a promising source of novel anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. This guide delves into the comparative selectivity of these compounds, providing available experimental data, outlining key experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Comparative Selectivity of Salvia Diterpenoids

The selectivity of an anticancer compound is a critical indicator of its therapeutic potential. It is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Comparative Cytotoxicity (IC50) and Selectivity Index (SI) of Manool

CompoundCancer Cell LineType of CancerIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Selectivity Index (SI)
ManoolHeLaHuman Cervical Adenocarcinoma6.7 ± 1.1V7949.3 ± 3.37.36
ManoolU343Human Glioblastoma6.7 ± 1.2V7949.3 ± 3.37.36
ManoolB16F10Murine Melanoma-V7949.3 ± 3.3-
ManoolMCF-7Human Breast Adenocarcinoma-V7949.3 ± 3.3-
ManoolHepG2Human Hepatocellular Carcinoma-V7949.3 ± 3.3-
ManoolMO59JHuman Glioblastoma-V7949.3 ± 3.3-
ManoolU251Human Glioblastoma-V7949.3 ± 3.3-

Data for Manool is sourced from a study on its selective cytotoxicity. The IC50 values for B16F10, MCF-7, HepG2, MO59J, and U251 were not explicitly provided in a manner that allowed for direct SI calculation in the referenced study but the study concluded significant selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the cytotoxicity of compounds like Manool.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Manool) in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways potentially affected by diterpenoids and the experimental workflow for assessing selectivity.

Signaling Pathway of Apoptosis Induction

Many cytotoxic compounds, including diterpenoids, exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized pathway of apoptosis induction that can be affected by such compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Diterpenoid Diterpenoid Bcl-2 family Bcl-2 family Diterpenoid->Bcl-2 family regulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion controls release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Experimental Workflow for Assessing Selectivity

The following diagram outlines the logical flow of experiments to determine the selectivity of a test compound for cancer cells over normal cells.

Selectivity_Workflow Start Start Cell Culture Culture Cancer and Normal Cell Lines Start->Cell Culture Compound Treatment Treat cells with varying concentrations of Test Compound Cell Culture->Compound Treatment Cytotoxicity Assay Perform MTT Assay (or similar viability assay) Compound Treatment->Cytotoxicity Assay Data Analysis Calculate % Viability and determine IC50 values Cytotoxicity Assay->Data Analysis Calculate SI Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) Data Analysis->Calculate SI Assess Selectivity Is SI > 1? Calculate SI->Assess Selectivity Selective Compound is Selective Assess Selectivity->Selective Yes Non-selective Compound is Non-selective Assess Selectivity->Non-selective No End End Selective->End Non-selective->End

Caption: Experimental workflow for assessing compound selectivity.

Conclusion

The evaluation of selectivity is a critical step in the preclinical development of any potential anticancer agent. While the specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the framework presented here, using Manool as a case study, provides a robust methodology for such an assessment. The promising selectivity demonstrated by other diterpenoids from Salvia species underscores the potential of this class of compounds as a source for novel, targeted cancer therapies. Further research to obtain and analyze the cytotoxicity data for this compound on a panel of cancer and normal cell lines is highly encouraged to fully understand its therapeutic potential.

Comparative Efficacy of Dugesin C and Related Saponins on Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Dugesin C and the closely related steroidal saponin, Dioscin, on various cancer cell lines. While research on this compound is nascent, this document summarizes the available data and offers a detailed examination of Dioscin as a well-researched alternative, supported by extensive experimental data.

Overview of this compound and Dioscin

This compound is a neo-clerodane diterpenoid isolated from Salvia dugesii. Preliminary studies have evaluated its cytotoxic activities against several human cancer cell lines. In contrast, Dioscin, a steroidal saponin found in various plants, has been extensively investigated for its potent anti-cancer properties. It is known to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in a wide range of cancers.

Cytotoxic Effects of this compound

Initial cytotoxicity screening of this compound against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), nasopharyngeal carcinoma (CNE), cervical cancer (HeLa), and non-small cell lung cancer (NCI-H460), indicated that it did not exhibit promising antitumor activity, with IC50 values greater than 20 µM. Further research is required to fully elucidate the therapeutic potential of this compound.

Comparative Cytotoxicity of Dioscin on Various Cancer Cell Lines

Dioscin has demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, showcasing its differential efficacy.

Cancer TypeCell LineIC50 (µM)Citation
Breast Cancer MDA-MB-4681.53[1]
MCF-74.79[1]
T47D100[2]
MDA-MB-231100[2]
Lung Cancer H16501.7[3][4]
PC9GR2.1[3][4]
CL974.1[3][4]
H19754.3[3][4]
NCI-H5204.59 (48h)[5]
SK-MES-12.05 (48h)[5]
A549>2 (24h & 48h)[6]
H1299>1 (24h & 48h)[6]
Liver Cancer SMMC77212.55 (24h)[7]
HepG23.24 (24h)[7]
Bel-7402Not specified[8]
Colon Cancer HCT116Not specified[9]
HT-29Not specified[10]
SW-480Not specified[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of Dioscin are provided below.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dioscin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[13][14][15][16]

  • Cell Collection: Harvest cells after treatment by centrifugation.[13]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[14]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[13]

Western blotting is a technique used to detect and quantify specific proteins in a cell extract, providing insights into the molecular mechanisms of drug action.[17][18]

  • Protein Extraction: Lyse the treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins based on their molecular weight by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing the anticancer effects of a compound and the signaling pathways modulated by Dioscin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with this compound / Dioscin start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis protein->pathway_analysis

Caption: Experimental workflow for evaluating the anticancer effects of natural compounds.

Dioscin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Dioscin Dioscin PI3K PI3K Dioscin->PI3K Inhibits Bax Bax (Pro-apoptotic) Dioscin->Bax Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits CytoC Cytochrome c Bcl2->CytoC Inhibits Release Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Induces

Caption: Simplified signaling pathway of Dioscin-induced apoptosis in cancer cells.

Conclusion

While this compound has not yet demonstrated significant anticancer potential in preliminary screenings, the extensive research on the related compound, Dioscin, highlights a promising avenue for the development of novel cancer therapeutics from natural sources. Dioscin exhibits potent and selective cytotoxicity against a variety of cancer cell lines by inducing apoptosis through the modulation of critical signaling pathways such as the PI3K/AKT/mTOR pathway. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the structure-activity relationship of neo-clerodane diterpenoids like this compound may yet uncover derivatives with enhanced therapeutic efficacy.

References

Safety Operating Guide

Navigating the Disposal of Dugesin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the proper disposal of Dugesin C, ensuring the safety of personnel and the environment. This document provides a procedural framework for researchers, scientists, and drug development professionals in the absence of a formal Safety Data Sheet (SDS).

This compound is a neo-clerodane diterpenoid isolated from Salvia dugesii. As a novel or uncharacterized compound in many laboratory settings, a specific Safety Data Sheet (SDS) detailing its hazards and disposal procedures is often unavailable. In such cases, it is imperative to treat the substance as hazardous, adopting a conservative approach to its handling and disposal to mitigate any potential risks.[1][2][3][4] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard practices for managing chemical waste of unknown toxicity and environmental impact.[5][6][7]

Core Principle: Precautionary Approach

Given the absence of comprehensive safety and toxicological data, this compound must be handled with the assumption that it may be toxic, an irritant, or environmentally harmful.[1][2][4] All disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[5][8] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[5][9]

Chemical and Physical Properties of this compound

While a comprehensive hazard profile for this compound is not available, some of its basic chemical properties have been identified in scientific literature. This information is crucial for proper labeling and documentation of the waste.

PropertyDataSource
Molecular Formula C₂₀H₂₂O₅[Uncited]
Molecular Weight 358.39 g/mol [Uncited]
Appearance White amorphous powder[Uncited]
Hazard Profile Not fully characterized; handle as hazardous[1][2][4]
Toxicity Data No specific data available[Uncited]
Environmental Fate No specific data available[Uncited]
General Safety Precautions for Terpenoids

While specific data for this compound is lacking, general information on terpenes and diterpenoids suggests that some compounds in this class can be irritants or have other toxic effects.[10] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE to minimize exposure:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A standard laboratory coat is mandatory.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.[11][12]

  • Solid this compound Waste:

    • Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable container suitable for solid chemical waste.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS office.

  • Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.

    • The container must be compatible with the solvent used (e.g., a glass bottle for organic solvents).

    • Ensure the container has a secure, tight-fitting cap.[11]

  • Contaminated Labware and Debris:

    • Items such as pipette tips, weighing papers, and gloves that have come into contact with this compound are considered contaminated waste.

    • Collect these materials in a designated, sealed plastic bag or a lined container clearly marked as "Chemically Contaminated Debris."

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.[6][13]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date when the waste was first added to the container (accumulation start date).

      • The name of the principal investigator or responsible person.

  • Storage:

    • Store all this compound waste containers in a designated and secure satellite accumulation area.[6][11]

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Keep waste containers closed at all times, except when adding waste.[5][11]

Step 4: Final Disposal

The final disposal of chemical waste must be handled by professionals.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for the collection of the hazardous waste.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of the waste through any other means.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DugesinC_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused/Expired this compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions) waste_type->liquid_waste Liquid contaminated_debris Contaminated Debris (Gloves, Pipette Tips, etc.) waste_type->contaminated_debris Contaminated Debris collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_debris Collect in Labeled Debris Container/Bag contaminated_debris->collect_debris storage Step 3: Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_debris->storage disposal Step 4: Arrange for Pickup by EHS/Licensed Vendor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

References

Comprehensive Safety and Handling Protocol for Dugesin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dugesin C is a diterpenoid isolated from Salvia dugesii for research use.[1][2] A specific, official Safety Data Sheet (SDS) for this compound is not widely available. This document provides essential safety and handling guidance based on standard protocols for handling novel, potentially cytotoxic natural products in a laboratory setting. Researchers must always perform a risk assessment before starting work and consult with their institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a natural product whose cytotoxic activities have been evaluated.[2] Due to its biological activity, it should be handled as a potentially hazardous compound. The primary risks include inhalation of aerosols, skin contact, and ingestion. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving provides extra protection against potential tears and contamination.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or aerosolized particles.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Required when handling powder outside of a certified chemical fume hood or glove box. Use a NIOSH-approved respirator with a P100 filter.Prevents inhalation of fine particles, which is a primary exposure route for potent compounds.

Safe Handling and Operational Workflow

All handling of this compound, especially weighing and preparing stock solutions, must be performed in a designated containment area, such as a certified chemical fume hood or a glove box, to minimize exposure risk.

G Diagram 1: this compound Handling Workflow prep Preparation ppe Don Required PPE (Double Gloves, Lab Coat, Goggles) prep->ppe Step 1 containment Work in Certified Chemical Fume Hood ppe->containment Step 2 weigh Weigh this compound (Use anti-static weigh paper) containment->weigh Step 3 dissolve Prepare Stock Solution (Add solvent to powder slowly) weigh->dissolve Step 4 transport Seal and Transport (Use secondary containment) dissolve->transport Step 5 cleanup Decontaminate & Clean Up transport->cleanup Step 6 waste Dispose of Waste (Segregate into hazardous waste) cleanup->waste Step 7

Caption: Diagram 1: Step-by-step workflow for the safe handling and preparation of this compound solutions in a laboratory setting.

Emergency Protocols

Immediate and appropriate action is critical in the event of an exposure or spill. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.

Emergency Situation Immediate Action Protocol
Skin Contact 1. Immediately remove contaminated clothing and gloves. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained). 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[3] 2. Rinse mouth with water. 3. Immediately call a poison center or physician for guidance.[3][4]
Minor Spill (<50 mg) 1. Alert others in the area. 2. Wearing full PPE, gently cover the spill with absorbent material from a chemical spill kit. 3. Wet the material with a 10% bleach solution, let sit for 10 minutes. 4. Carefully collect the material into a hazardous waste container. 5. Decontaminate the area with bleach solution followed by a water rinse.
Major Spill (>50 mg) 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Prevent others from entering the area. 4. Wait for trained emergency response personnel.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

G Diagram 2: this compound Waste Disposal Logic start Waste Generation solid Solid Waste (Gloves, Tubes, Weigh Paper) start->solid liquid Liquid Waste (Unused Solutions, Solvents) start->liquid sharps Sharps Waste (Needles, Contaminated Glass) start->sharps collect_solid Collect in Labeled Hazardous Solid Waste Bag solid->collect_solid collect_liquid Collect in Labeled, Compatible Hazardous Liquid Waste Bottle liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Diagram 2: Segregation and disposal pathway for different types of waste contaminated with this compound.

Disposal Protocol Steps:

  • Segregation: Do not mix this compound waste with other waste streams. Segregate into three categories: solid, liquid, and sharps.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: Dispose of any contaminated needles, syringes, or glass Pasteur pipettes in a designated, puncture-proof sharps container.

  • Storage: Store all waste containers in a designated and secure satellite accumulation area.

  • Pickup: When containers are full, contact your institution's EHS department to arrange for pickup and final disposal.[3][4]

Experimental Protocol: Cell Viability Assay

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using an MTT assay.

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.